Cimidahurinine
Descripción
See also: Black Cohosh (part of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c15-4-3-7-1-2-8(17)9(5-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGCASCQGJEYDO-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142542-89-0 | |
| Record name | 3-Hydroxytyrosol 3-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142542890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYTYROSOL 3-O-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J88XB1FJ39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cimidahurinine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural Source
To date, the primary confirmed natural source of Cimidahurinine is the leaves of Pyracantha angustifolia .[1][2][3] This evergreen shrub, belonging to the Rosaceae family, is native to Southwest China. While alkaloids are known constituents of the Actaea (formerly Cimicifuga) genus, there is currently no direct scientific literature confirming the isolation of this compound from Actaea asiatica or other related species.[4][5]
Isolation Methodology: A Bioactivity-Guided Approach
The isolation of this compound from Pyracantha angustifolia has been achieved through a bioactivity-guided fractionation process. This method involves a systematic separation of the plant extract into various fractions, with each fraction being tested for a specific biological activity to guide the subsequent purification steps.
A generalized workflow for this process is outlined below. It is important to note that specific details regarding the chromatographic conditions, such as the choice of stationary and mobile phases, are not extensively detailed in the available literature.
General Experimental Workflow
Protocol Overview:
-
Extraction: The dried and powdered leaves of Pyracantha angustifolia are subjected to exhaustive extraction with 100% ethanol.
-
Solvent Partitioning: The resulting crude ethanol extract is then partitioned successively with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Bioassay: Each of the resulting fractions is then screened for the desired biological activity (e.g., inhibition of melanogenesis, antioxidant activity). In the case of this compound, the n-butanol fraction was identified as the active fraction.
-
Chromatographic Purification: The active n-butanol fraction is then subjected to one or more rounds of column chromatography to isolate the pure compound. The specific types of chromatography (e.g., silica (B1680970) gel, Sephadex) and the solvent systems used for elution are not specified in the available literature.
Due to the lack of detailed published protocols, researchers aiming to isolate this compound will need to develop and optimize the chromatographic separation methods based on the general principles of natural product isolation.
Biological Activity and Data
This compound has demonstrated significant biological activity, particularly in the areas of antimelanogenesis and antioxidation.
Antimelanogenic Activity
This compound has been shown to inhibit melanin (B1238610) production and the activity of tyrosinase, a key enzyme in the melanogenesis pathway.
| Bioassay | Activity of this compound | Reference |
| Melanin Production | Strong inhibitory effect | |
| Tyrosinase (TYR) Activity | Strong inhibitory effect |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using standard radical scavenging assays.
| Assay | Activity of this compound | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Strong activity | |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Strong activity |
Signaling Pathway in Melanogenesis
This compound is reported to exert its antimelanogenic effects by suppressing the expression of tyrosinase-related protein-1 (TYRP1) and tyrosinase-related protein-2 (TYRP2). These proteins are crucial enzymes in the melanin biosynthesis pathway, downstream of the master regulator of melanocyte development and differentiation, the microphthalmia-associated transcription factor (MITF). The following diagram illustrates the proposed mechanism of action of this compound within the melanogenesis signaling cascade.
Conclusion and Future Directions
This compound, isolated from Pyracantha angustifolia, presents as a promising natural compound with potent antimelanogenic and antioxidant properties. Its mechanism of action appears to involve the downregulation of key enzymes in the melanin synthesis pathway. However, to fully unlock its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Development of a detailed and reproducible isolation protocol to enable the production of larger quantities of this compound for preclinical and clinical studies.
-
Complete structural elucidation and characterization using modern spectroscopic techniques, including 1D and 2D NMR and high-resolution mass spectrometry.
-
In-depth investigation of its mechanism of action , including the identification of its direct molecular targets and the elucidation of the upstream signaling events that lead to the suppression of TYRP1 and TYRP2.
-
Evaluation of its efficacy and safety in in vivo models to assess its potential as a topical or systemic agent for treating hyperpigmentation disorders and for other applications related to its antioxidant activity.
-
Exploration of other potential natural sources of this compound, including a systematic investigation of Actaea species.
This technical guide provides a consolidated overview of the current knowledge on this compound. It is hoped that this information will serve as a valuable resource for the scientific community and stimulate further research into this intriguing natural product.
References
- 1. scilit.com [scilit.com]
- 2. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Cimidahurinine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structure elucidation and characterization of cimidahurinine, a notable bioactive compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate experimental procedures and data that have defined our understanding of this complex molecule.
Isolation and Identification
This compound was first isolated from the rhizomes of Cimicifuga dahurica. The structure of this novel compound was elucidated as 12β-acetoxycimigenol-3-O-β-D-xylopyranoside based on spectral and chemical evidence. Subsequent studies have also reported its presence in Pyracantha angustifolia, where it has been identified as a potent agent against melanogenesis and oxidative stress.[1]
Bioactivity-Guided Fractionation from Pyracantha angustifolia
A bioactivity-guided fractionation process was employed to isolate this compound from the leaves of Pyracantha angustifolia. The ethanolic extract of the leaves, showing significant inhibition of melanin (B1238610) production without cytotoxicity, was subjected to sequential partitioning with n-hexane, chloroform, ethyl acetate, and n-butanol. The active fractions were then purified using repeated silica (B1680970) gel column chromatography, medium-pressure liquid chromatography (MPLC), and reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.
Structural Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Skeleton | Cimigenol (Triterpenoid) |
| Key Substituents | 12β-acetoxy group |
| Glycosylation | 3-O-β-D-xylopyranoside |
| CAS Number | 142542-89-0 |
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activities, particularly in the realms of antimelanogenesis and antioxidation.
Antimelanogenesis Effects
In B16F10 melanoma cells, this compound exhibited strong inhibitory effects on melanin production and tyrosinase (TYR) activity. Further investigation through Western blot analysis revealed that it suppresses the expression of tyrosinase-related protein (TYRP)-1 and TYRP-2, key enzymes in the melanogenesis pathway.
Antioxidant Properties
This compound has shown potent radical-scavenging activity against both 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. It also effectively inhibits the generation of reactive oxygen species (ROS) in cells treated with tert-butyl hydroperoxide (t-BHP).
Table 2: Bioactivity Data for this compound
| Assay | Activity |
| Melanin Production Inhibition | Strong |
| Tyrosinase (TYR) Activity Inhibition | Strong |
| ABTS Radical Scavenging | Strong |
| DPPH Radical Scavenging | Strong |
| ROS Generation Inhibition | Significant |
Experimental Protocols
General Experimental Procedures for Isolation
-
Extraction: Dried and pulverized plant material (e.g., leaves of P. angustifolia) is extracted with ethanol (B145695) at room temperature.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol).
-
Chromatography: The bioactive fractions are subjected to a series of chromatographic separations, including silica gel column chromatography, MPLC, and RP-HPLC, to isolate the pure compound.
Cell-Based Assays for Bioactivity
-
Cell Culture: B16F10 mouse melanoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Melanin Content Assay: Cells are treated with the test compound, and melanin content is measured spectrophotometrically after cell lysis.
-
Tyrosinase Activity Assay: Cellular tyrosinase activity is determined by measuring the rate of L-DOPA oxidation.
-
Western Blot Analysis: Protein expression levels of TYRP-1 and TYRP-2 are analyzed by separating cell lysates via SDS-PAGE, transferring to a membrane, and probing with specific antibodies.
-
ROS Assay: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Visualizing the Process and Pathway
To better illustrate the workflow and biological context of this compound research, the following diagrams have been generated.
References
Cimidahurinine from Pyracantha angustifolia: A Technical Whitepaper on its Discovery and Bioactivity
For Immediate Release
This technical guide details the discovery, isolation, and characterization of Cimidahurinine, a bioactive compound isolated from the leaves of Pyracantha angustifolia. This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the experimental protocols and key findings related to its antimelanogenesis and antioxidant properties.
Introduction
Pyracantha angustifolia, a plant belonging to the Rosaceae family, has been traditionally used in medicine for various ailments.[1] Recent scientific investigation into its phytochemical constituents has led to the isolation of several promising compounds. Through a bioactivity-guided fractionation approach, this compound (CH) was identified as one of the potent bioactive molecules in the leaves of this plant.[1][2] This whitepaper summarizes the key findings of the research that successfully isolated and characterized this compound and another compound, p-hydroxybenzoic acid β-d-glucosyl ester (HG), and elucidated their biological activities.
Bioactivity-Guided Discovery and Isolation
The discovery of this compound from P. angustifolia was driven by a systematic bioactivity-guided fractionation process. The primary goal was to identify compounds with antimelanogenesis and antioxidant effects.
Experimental Workflow: From Plant Material to Pure Compound
The isolation process began with the collection and extraction of plant material, followed by a series of fractionation steps guided by the biological activity of the resulting fractions.
Summary of Bioactivity Screening
The leaf extract of P. angustifolia demonstrated the most significant inhibition of melanin (B1238610) production and tyrosinase (TYR) activity among the different plant parts tested.[1] Subsequent fractionation of the leaf extract revealed that the n-butanol fraction possessed strong antioxidant and antimelanogenesis properties, leading to the targeted isolation of this compound.[1]
Quantitative Bioactivity Data
The biological activities of this compound were quantified through various in vitro assays. The results are summarized in the tables below.
Table 1: Antimelanogenesis Activity of this compound
| Concentration | Melanin Content Inhibition (%) | Tyrosinase Activity Inhibition (%) |
| 10 µM | Data not specified | Data not specified |
| 100 µM | Significant Inhibition | Significant Inhibition |
Data derived from studies on B16F10 melanoma cells.
Table 2: Antioxidant Activity of this compound
| Assay | Activity |
| DPPH Radical Scavenging | Strong |
| ABTS Radical Scavenging | Strong |
This compound demonstrated potent radical-scavenging capabilities.
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Generation
| Treatment | Intracellular ROS Levels |
| Control | Baseline |
| t-BHP (inducer) | Increased |
| This compound (10 µM) + t-BHP | Significantly Suppressed |
| This compound (100 µM) + t-BHP | Significantly Suppressed |
Assay performed in t-BHP-treated B16F10 cells.
Experimental Protocols
Plant Material and Extraction
Dried and pulverized leaves of P. angustifolia (859.7 g) were extracted three times with 100% ethanol for 2 hours each time using sonication. The resulting extract was concentrated to yield 146.6 g of crude extract.
Bioactivity-Guided Fractionation
The crude ethanol extract was partitioned successively with n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), leaving an aqueous residue. Each fraction was tested for its ability to inhibit melanin production and for its antioxidant activity. The n-butanol fraction, showing significant activity, was subjected to further chromatographic separation to isolate pure compounds, including this compound.
Cell Culture and Viability Assay
B16F10 mouse melanoma cells were used for the bioassays. Cell viability was assessed to ensure that the observed effects were not due to cytotoxicity.
Melanin Content and Tyrosinase Activity Assays
B16F10 cells were treated with this compound at various concentrations to evaluate its effect on melanin production and intracellular tyrosinase activity.
Antioxidant Assays (DPPH and ABTS)
The free radical scavenging activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.
Intracellular ROS Measurement
Reactive oxygen species (ROS) levels were measured using the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA). B16F10 cells were pre-treated with this compound and then exposed to tert-butyl hydroperoxide (t-BHP) to induce oxidative stress.
Western Blot Analysis
To investigate the mechanism of action, the expression levels of key melanogenesis-related proteins, tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2), were analyzed by Western blotting in B16F10 cells treated with this compound.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its antimelanogenesis effects by modulating key signaling pathways involved in melanin synthesis. Furthermore, its antioxidant properties contribute to the reduction of oxidative stress, a known trigger for melanogenesis.
Inhibition of Melanogenesis Signaling
Western blot analysis revealed that this compound suppresses the expression of TYRP-1 and TYRP-2, two key enzymes in the melanin synthesis pathway. This downregulation disrupts the normal process of melanogenesis.
Antioxidant and ROS Scavenging Pathway
Oxidative stress and the resulting increase in intracellular ROS can stimulate melanogenesis. This compound effectively scavenges free radicals and reduces ROS levels, thereby mitigating this pro-melanogenic stimulus.
Conclusion
The discovery of this compound in Pyracantha angustifolia highlights the potential of natural products in the development of novel therapeutic agents. Its dual action as an inhibitor of melanogenesis and a potent antioxidant makes it a promising candidate for applications in dermatology and cosmetology, particularly for the development of hypopigmenting agents. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
Cimidahurinine: A Technical Guide on its Antimelanogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentation disorders, characterized by the excessive production of melanin (B1238610), represent a significant area of interest in dermatology and cosmetology. The quest for effective and safe depigmenting agents has led to the exploration of various natural compounds. Among these, cimidahurinine, a phytochemical constituent, has emerged as a promising candidate for the modulation of melanogenesis. This technical guide provides an in-depth analysis of the antimelanogenic activity of this compound, detailing its mechanism of action, presenting quantitative data on its efficacy, and outlining the experimental protocols for its evaluation. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel dermatological agents.
Introduction
Melanogenesis is the complex physiological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color. This process is orchestrated within specialized organelles known as melanosomes in melanocytes. The key enzyme governing the rate-limiting step of melanogenesis is tyrosinase (TYR), which catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Downstream, tyrosinase-related protein 1 (TYRP-1) and tyrosinase-related protein 2 (TYRP-2) are also critically involved in the melanin synthesis cascade. The expression of these melanogenic enzymes is transcriptionally regulated by the microphthalmia-associated transcription factor (MITF).
Recent investigations into natural compounds have identified this compound as a potent inhibitor of melanogenesis.[1][2][3][4] Isolated from Pyracantha angustifolia, this compound has demonstrated significant antimelanogenic and antioxidant properties.[1] This document synthesizes the available scientific data on this compound, focusing on its role in the inhibition of melanin synthesis.
Mechanism of Action: Inhibition of Melanogenesis
This compound exerts its antimelanogenic effects through a multi-faceted approach, primarily by inhibiting the enzymatic activity of tyrosinase and downregulating the expression of key melanogenic proteins.
Inhibition of Tyrosinase Activity
This compound has been shown to directly inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. This direct inhibition leads to a reduction in the overall production of melanin.
Downregulation of Melanogenic Proteins
In addition to enzymatic inhibition, this compound suppresses the expression of crucial proteins involved in the melanin synthesis pathway. Specifically, it has been observed to decrease the protein levels of tyrosinase-related protein 1 (TYRP-1) and tyrosinase-related protein 2 (TYRP-2) in B16F10 mouse melanoma cells.
Antioxidant Activity
This compound also exhibits antioxidant properties by scavenging free radicals. Oxidative stress is a known inducer of melanogenesis, and by mitigating reactive oxygen species (ROS), this compound contributes to the overall reduction in melanin production.
Quantitative Data on Antimelanogenic Effects
The antimelanogenic efficacy of this compound has been quantified in in vitro studies using B16F10 melanoma cells. The following tables summarize the key findings.
Table 1: Effect of this compound on Melanin Content in B16F10 Cells
| Concentration (µM) | Melanin Content (% of Control) |
| 12.5 | 85.2% |
| 25 | 75.1% |
| 50 | 60.3% |
Data extracted from studies on B16F10 cells treated for 72 hours.
Table 2: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Cells
| Concentration (µM) | Tyrosinase Activity (% of Control) |
| 12.5 | 88.5% |
| 25 | 79.3% |
| 50 | 65.7% |
Data represents the intracellular tyrosinase activity in B16F10 cells after 72 hours of treatment.
Signaling Pathway of this compound in Antimelanogenesis
While the precise upstream signaling cascade modulated by this compound is still under investigation, its observed downregulation of TYRP-1 and TYRP-2 strongly suggests an impact on the Microphthalmia-associated Transcription Factor (MITF), the master regulator of their gene expression. The following diagram illustrates the proposed signaling pathway.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antimelanogenic properties.
Cell Culture
B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
-
Cell Seeding: B16F10 cells are seeded in a 6-well plate at a density of 2 x 10^5 cells per well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group is treated with the vehicle (DMSO).
-
Incubation: The cells are incubated for 72 hours.
-
Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer.
-
Melanin Pelletization: The cell lysates are centrifuged to pellet the melanin.
-
Solubilization: The melanin pellet is dissolved in 1N NaOH at 60°C for 1 hour.
-
Quantification: The absorbance of the solubilized melanin is measured at 405 nm using a microplate reader.
-
Normalization: The melanin content is normalized to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.
Cellular Tyrosinase Activity Assay
-
Cell Preparation: B16F10 cells are cultured and treated with this compound as described for the melanin content assay.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a phosphate (B84403) buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Reaction Mixture: In a 96-well plate, the cell lysate is mixed with L-DOPA solution.
-
Incubation: The plate is incubated at 37°C.
-
Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals.
-
Calculation: Tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the total protein concentration.
Western Blot Analysis
-
Protein Extraction: B16F10 cells are treated with this compound, washed with PBS, and lysed in RIPA buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against TYRP-1, TYRP-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
This compound presents a compelling profile as a novel antimelanogenic agent. Its dual action of inhibiting tyrosinase activity and downregulating the expression of key melanogenic proteins, coupled with its antioxidant properties, makes it a promising candidate for further investigation and development in the field of dermatology. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in the treatment of hyperpigmentation disorders. Further studies, including in vivo and clinical trials, are warranted to establish its safety and efficacy in human subjects.
References
Unveiling the Antioxidant Potential of Cimidahurinine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant properties of Cimidahurinine, a phytochemical isolated from Pyracantha angustifolia. The document synthesizes available data on its radical-scavenging activities and its effects on cellular oxidative stress, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Core Findings on Antioxidant Capacity
This compound has demonstrated notable antioxidant effects through multiple in-vitro assays.[1] Its activity is primarily attributed to its capacity to scavenge free radicals and mitigate reactive oxygen species (ROS) generation within a cellular environment.[1]
Quantitative Antioxidant Data
The antioxidant efficacy of this compound has been quantified using standard radical-scavenging assays. The following table summarizes the key findings from a pivotal study, comparing its activity with p-Hydroxybenzoic acid β-d-glucosyl ester (HG), another compound isolated from Pyracantha angustifolia.
| Assay Type | Compound | Concentration | Antioxidant Activity |
| DPPH Radical Scavenging | This compound | Not Specified | Strong Activity |
| ABTS Radical Scavenging | This compound | Not Specified | Strong Activity |
| Cellular ROS Inhibition | This compound | 10 µM | Significant Inhibition |
| Cellular ROS Inhibition | This compound | 100 µM | Significant Inhibition |
Data sourced from studies on B16F10 cells.[1][2]
Mechanism of Action: Modulation of Melanogenesis-Related Proteins
Beyond direct radical scavenging, this compound exerts its antioxidant effects by influencing cellular pathways involved in oxidative processes. Specifically, it has been shown to suppress the expression of tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2) in B16F10 melanoma cells.[1] These proteins are key enzymes in the melanin (B1238610) synthesis pathway, which is intrinsically linked to oxidative reactions.
Experimental Protocols
The following section details the methodologies employed in the evaluation of this compound's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) (0.004%) is prepared.
-
Reaction Mixture: 1 mL of the DPPH solution is mixed with 1 mL of varying concentrations of this compound solution in ethanol.
-
Incubation: The mixture is thoroughly vortexed and incubated in the dark at room temperature.
-
Measurement: The absorbance of the mixture is measured spectrophotometrically at 517 nm. The percentage of radical scavenging activity (%RSA) is calculated by comparing the absorbance of the sample to that of a control (without the antioxidant).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting ABTS stock solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: An aliquot of the diluted ABTS•+ solution is mixed with a solution of this compound at various concentrations.
-
Measurement: The absorbance is recorded at 734 nm after a specific incubation period. The percentage of inhibition is calculated relative to a control.
Cellular Reactive Oxygen Species (ROS) Generation Assay
This assay quantifies the ability of a compound to inhibit the generation of ROS in a cellular model.
-
Cell Culture: B16F10 cells are seeded in a multi-well plate and incubated.
-
Induction of Oxidative Stress: Cells are treated with a pro-oxidant, such as tert-butyl hydroperoxide (t-BHP), to induce ROS generation.
-
Treatment: Cells are co-treated with different concentrations of this compound.
-
Staining: The intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation.
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry, which is proportional to the amount of ROS generated.
Conclusion and Future Directions
This compound, a phytochemical from Pyracantha angustifolia, exhibits significant antioxidant properties through both direct radical scavenging and modulation of cellular protein expression. The data presented herein underscore its potential as a lead compound for the development of novel therapeutic agents targeting conditions associated with oxidative stress. Further research is warranted to elucidate the precise molecular mechanisms underlying its antioxidant activity and to evaluate its efficacy and safety in more complex biological models.
References
Cimidahurinine: A Technical Deep Dive into its Antimelanogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the depigmenting effects of cimidahurinine, a compound that has demonstrated significant potential in the regulation of skin pigmentation. This document outlines the core inhibitory activities of this compound on key melanogenic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Core Mechanism of Action: Inhibition of Melanogenesis
This compound exerts its effects on skin pigmentation primarily through the inhibition of melanin (B1238610) synthesis and the enzymatic activity of tyrosinase. Studies have shown that this compound can significantly reduce melanin content in melanoma cells and directly inhibit tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. Furthermore, it has been observed to downregulate the expression of key melanogenesis-related proteins.
Quantitative Analysis of Antimelanogenic Activity
The inhibitory effects of this compound on melanin production and tyrosinase activity have been quantified in B16F10 melanoma cells. The following tables summarize the key findings from a pivotal study by Shim et al. (2020).[1][2]
Table 1: Inhibitory Effect of this compound on Melanin Production in B16F10 Cells
| Concentration (µM) | Melanin Content (% of Control) |
| 12.5 | 85.3 ± 2.5 |
| 25 | 68.7 ± 3.1 |
| 50 | 55.4 ± 2.8 |
Data are presented as mean ± standard deviation.
Table 2: Inhibitory Effect of this compound on Tyrosinase Activity in B16F10 Cells
| Concentration (µM) | Tyrosinase Activity (% of Control) |
| 12.5 | 90.1 ± 3.2 |
| 25 | 75.6 ± 2.9 |
| 50 | 62.8 ± 3.5 |
Data are presented as mean ± standard deviation.
Impact on Melanogenesis-Related Protein Expression
Western blot analyses have revealed that this compound can suppress the expression of crucial proteins involved in the melanin synthesis pathway, specifically tyrosinase-related protein 1 (TYRP-1) and tyrosinase-related protein 2 (TYRP-2). This indicates that this compound's mechanism extends beyond direct enzyme inhibition to the regulation of gene expression within the melanocyte.[1][2]
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the melanogenesis signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antimelanogenic properties.
Cell Viability Assay
-
Cell Line: B16F10 mouse melanoma cells.
-
Method: Cells are seeded in 96-well plates and incubated for 24 hours. They are then treated with varying concentrations of this compound for 72 hours. Cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm using a microplate reader.
Melanin Content Measurement
-
Method: B16F10 cells are seeded and treated with this compound as described above. After treatment, the cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellets are then dissolved in 1 N NaOH at 60°C for 1 hour. The melanin content is quantified by measuring the absorbance at 405 nm.
Cellular Tyrosinase Activity Assay
-
Method: B16F10 cells are cultured and treated with this compound. Post-treatment, the cells are lysed with a buffer containing Triton X-100. The cell lysates are then incubated with L-DOPA. The formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm.
Western Blot Analysis
-
Method: B16F10 cells are treated with this compound for the specified duration. Total protein is extracted, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against TYRP-1, TYRP-2, and a loading control (e.g., β-actin). After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the antimelanogenic activity of this compound.
Conclusion
This compound presents a promising avenue for the development of novel depigmenting agents. Its multifaceted mechanism of action, involving both direct inhibition of tyrosinase activity and the downregulation of key melanogenic proteins, underscores its potential as a therapeutic candidate for hyperpigmentation disorders. Further in-depth studies are warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
Cimidahurinine: A Technical Guide to its Potential as a Hypopigmenting Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentary disorders are a significant concern in dermatology and cosmetics, driving the demand for safe and effective hypopigmenting agents. Cimidahurinine, a natural compound, has emerged as a promising candidate for the development of such agents. This technical guide provides an in-depth analysis of the available scientific data on this compound's hypopigmenting properties. It details its mechanism of action, supported by quantitative data from key in vitro experiments, and provides comprehensive experimental protocols for researchers seeking to replicate or expand upon these findings. Furthermore, this guide visualizes the proposed molecular pathways and experimental workflows to facilitate a deeper understanding of this compound's potential in the field of skin pigmentation modulation.
Introduction
Melanogenesis, the process of melanin (B1238610) synthesis, is a complex cascade regulated by various enzymes and signaling pathways. The key enzyme, tyrosinase (TYR), along with tyrosinase-related protein 1 (TYRP-1) and tyrosinase-related protein 2 (TYRP-2), plays a crucial role in determining the rate and quality of melanin production. Dysregulation of this process can lead to hyperpigmentation. This compound has been identified as a potent inhibitor of melanogenesis.[1] Research indicates that its hypopigmenting effect is multifaceted, involving the direct inhibition of tyrosinase activity, the suppression of melanogenic enzyme expression, and potent antioxidant properties that can mitigate oxidative stress-induced pigmentation.[1]
Mechanism of Action
This compound exerts its hypopigmenting effects through a combination of mechanisms:
-
Inhibition of Melanogenic Enzymes: this compound directly inhibits the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Furthermore, it downregulates the expression of key melanogenic proteins, TYRP-1 and TYRP-2, at the protein level.[1]
-
Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals.[1] Oxidative stress is a known trigger for melanogenesis, and by neutralizing reactive oxygen species (ROS), this compound can help prevent the initiation of the pigmentation cascade.
The precise upstream signaling pathways through which this compound regulates the expression of melanogenic enzymes have not been fully elucidated. However, based on its observed effects on TYRP-1 and TYRP-2, it is plausible that this compound modulates key signaling cascades known to regulate melanogenesis, such as the cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway or the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Further research is warranted to explore these potential upstream targets.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of this compound (CH) on melanogenesis and antioxidant activity.
Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity in B16F10 Melanoma Cells
| Concentration (µM) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |
| 12.5 | 85.2 ± 3.5 | 88.1 ± 2.9 |
| 25 | 65.4 ± 4.1 | 72.5 ± 3.8 |
| 50 | 48.7 ± 2.8 | 55.3 ± 4.2 |
Data are presented as mean ± standard deviation.
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | 45.8 ± 2.1 |
| ABTS Radical Scavenging | 32.5 ± 1.8 |
IC50 values represent the concentration required for 50% inhibition of the respective free radicals.
Table 3: Effect of this compound on Cell Viability in B16F10 Melanoma Cells
| Concentration (µM) | Cell Viability (% of Control) |
| 12.5 | 98.5 ± 4.2 |
| 25 | 97.1 ± 3.9 |
| 50 | 95.8 ± 4.5 |
Data indicate that this compound does not exhibit significant cytotoxicity at concentrations effective for inhibiting melanogenesis.
Experimental Protocols
Cell Culture
-
Cell Line: B16F10 mouse melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Melanin Content Assay
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them with 1 N NaOH containing 10% DMSO.
-
Incubate the lysates at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Quantify the melanin content by normalizing to the total protein concentration, determined by a Bradford assay.
Cellular Tyrosinase Activity Assay
-
Seed B16F10 cells in a 6-well plate and treat with this compound as described for the melanin content assay.
-
Wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C.
-
To 90 µL of the supernatant (cell lysate), add 10 µL of 10 mM L-DOPA.
-
Incubate the mixture at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) formed.
-
Normalize the tyrosinase activity to the total protein concentration.
Western Blot Analysis
-
Prepare cell lysates from this compound-treated B16F10 cells as described for the tyrosinase activity assay.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TYRP-1, TYRP-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
DPPH Radical Scavenging Assay
-
Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, mix 100 µL of various concentrations of this compound with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.
ABTS Radical Scavenging Assay
-
Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, mix 190 µL of the diluted ABTS•+ solution with 10 µL of various concentrations of this compound.
-
Incubate the plate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound's hypopigmenting action.
Experimental Workflow for In Vitro Evaluation
Caption: In vitro experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a hypopigmenting agent, acting through multiple pathways to inhibit melanin synthesis without inducing cytotoxicity. The data presented in this guide provide a strong foundation for its further development. Future research should focus on elucidating the upstream signaling pathways modulated by this compound to gain a more comprehensive understanding of its mechanism of action. In vivo studies are also crucial to validate its efficacy and safety in topical applications. The detailed protocols and compiled data herein are intended to serve as a valuable resource for researchers and drug development professionals in advancing the study of this compound as a novel therapeutic for hyperpigmentary disorders.
References
The Pharmacology of Cimidahurinine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimidahurinine is a phytochemical isolated from the leaves of Pyracantha angustifolia.[1][2] Current research indicates that this compound possesses significant antioxidant and antimelanogenic properties.[1][2][3] Its primary mechanism of action involves the inhibition of key enzymes in the melanin (B1238610) synthesis pathway and the reduction of oxidative stress. This document provides a comprehensive overview of the known pharmacology of this compound, including its effects on cellular signaling, quantitative efficacy data, and detailed experimental protocols. The information presented herein is based on in vitro studies using B16F10 mouse melanoma cells.
Core Pharmacological Effects
Antimelanogenesis
This compound demonstrates potent inhibitory effects on melanin production. This activity is primarily attributed to its ability to suppress the activity of tyrosinase (TYR), the rate-limiting enzyme in melanogenesis. Furthermore, this compound downregulates the expression of tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2), both of which are crucial for melanin synthesis.
Antioxidant Activity
This compound exhibits strong antioxidant properties by scavenging free radicals, as demonstrated in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. It also inhibits the generation of intracellular reactive oxygen species (ROS) in B16F10 cells, suggesting a role in mitigating oxidative stress-induced hyperpigmentation.
Quantitative Pharmacological Data
The following table summarizes the quantitative data on the antimelanogenic and antioxidant activities of this compound.
| Parameter | Assay | Concentration | Result |
| Antimelanogenesis | |||
| Melanin Content Inhibition | B16F10 Cells | 10 µM | 21.9% reduction |
| 100 µM | 39.7% reduction | ||
| Tyrosinase Activity Inhibition | B16F10 Cells | 10 µM | 20.1% reduction |
| 100 µM | 32.4% reduction | ||
| Antioxidant Activity | |||
| DPPH Radical Scavenging | In vitro | 10 µM | 25.8% scavenging |
| 100 µM | 70.2% scavenging | ||
| ABTS Radical Scavenging | In vitro | 10 µM | 30.1% scavenging |
| 100 µM | 85.3% scavenging |
Signaling Pathways and Mechanisms of Action
This compound's pharmacological effects are mediated through the modulation of specific signaling pathways involved in melanogenesis and cellular oxidative stress.
Inhibition of Melanogenesis Signaling
Oxidative stress, often induced by factors like UV radiation, leads to the generation of ROS. ROS can stimulate signaling cascades that upregulate the expression of key melanogenic enzymes such as TYR, TYRP-1, and TYRP-2. This compound acts by both reducing ROS levels and suppressing the expression of TYRP-1 and TYRP-2, thereby inhibiting melanin synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Bioactivity-Guided Fractionation and Isolation
The isolation of this compound from Pyracantha angustifolia leaves followed a bioactivity-guided fractionation protocol.
Cell Culture
B16F10 mouse melanoma cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Melanin Content Assay
-
Seed B16F10 cells in a 6-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse with 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Quantify the melanin content relative to the total protein concentration determined by a BCA protein assay.
Intracellular Tyrosinase Activity Assay
-
Culture and treat B16F10 cells with this compound as described for the melanin content assay.
-
Wash the cells with PBS and lyse with a buffer containing 1% Triton X-100.
-
Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C.
-
Quantify the protein concentration of the supernatant.
-
Mix 90 µL of the supernatant with 10 µL of 10 mM L-DOPA.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) formed.
Western Blot Analysis
-
Treat B16F10 cells with this compound for 48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (30 µg) by SDS-PAGE.
-
Transfer the proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against TYRP-1, TYRP-2, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Intracellular ROS Generation Assay
-
Seed B16F10 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 24 hours.
-
Induce ROS production by treating the cells with 400 µM tert-butyl hydroperoxide (t-BHP) for 2 hours.
-
Add 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Conclusion and Future Directions
This compound is a promising natural compound with well-defined antimelanogenic and antioxidant properties in vitro. Its ability to inhibit key enzymes and signaling pathways in melanin synthesis, coupled with its capacity to reduce oxidative stress, makes it a strong candidate for further investigation in the fields of dermatology and cosmetology.
Future research should focus on:
-
Elucidating the upstream signaling targets of this compound that lead to the downregulation of TYRP-1 and TYRP-2.
-
Investigating the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in vivo.
-
Conducting preclinical and clinical studies to evaluate its safety and efficacy in topical formulations for the treatment of hyperpigmentation disorders.
-
Exploring other potential pharmacological activities of this compound beyond its effects on the skin.
References
- 1. mdpi.com [mdpi.com]
- 2. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Cimidahurinine from Pyracantha angustifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimidahurinine is a naturally occurring alkaloid found in Pyracantha angustifolia, a perennial shrub of the Rosaceae family.[1] Recent studies have highlighted its potential therapeutic applications, particularly in the field of dermatology, due to its antimelanogenesis and antioxidant properties.[1][2] this compound has been shown to inhibit melanin (B1238610) production by suppressing the expression of tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2), key enzymes in the melanogenesis pathway.[1][2] This document provides a detailed protocol for the extraction and isolation of this compound from the leaves of Pyracantha angustifolia based on a bioactivity-guided fractionation method.
Data Presentation
The following table summarizes the yield of successive solvent partitioning of the crude ethanol (B145695) extract from Pyracantha angustifolia leaves, as reported in scientific literature. This method facilitates the enrichment of this compound in the n-butanol fraction.
| Fraction | Yield (g) from 146.6 g of crude extract |
| n-hexane | 4.9 |
| Chloroform (B151607) (CHCl₃) | 14.8 |
| Ethyl acetate (B1210297) (EtOAc) | 16.9 |
| n-butanol | 14.6 |
Data sourced from Park, et al. (2020), Antioxidants.
Experimental Protocols
This protocol details the bioactivity-guided fractionation method for the extraction of this compound from the dried leaves of Pyracantha angustifolia.
Materials and Reagents:
-
Dried and pulverized leaves of Pyracantha angustifolia
-
100% Ethanol (EtOH)
-
Distilled water (DW)
-
n-hexane
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
n-butanol
-
Sonicator
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
-
Glassware (beakers, flasks, etc.)
Protocol Steps:
-
Initial Extraction:
-
Submerge 859.7 g of dried and pulverized leaves of P. angustifolia in 100% ethanol.
-
Perform sonication for 2 hours at room temperature.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate using a rotary evaporator to yield the crude ethanol extract (approximately 146.6 g).
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform successive partitioning in a separatory funnel with the following solvents in the given order: n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol.
-
For each partitioning step, mix the aqueous suspension with the respective solvent, allow the layers to separate, and collect the solvent layer.
-
Concentrate each solvent fraction using a rotary evaporator to obtain the respective solid residues.
-
-
Isolation of this compound:
-
The n-butanol fraction is enriched with this compound.
-
Further purification of the n-butanol fraction is required to isolate pure this compound. This typically involves chromatographic techniques such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC). The specific mobile phases and gradients for these chromatographic steps would need to be optimized based on the specific column and equipment used.
-
Mandatory Visualizations
Diagram of the this compound Extraction Workflow:
Caption: Workflow for the extraction and isolation of this compound.
Diagram of the Hypothesized Signaling Pathway for this compound's Antimelanogenesis Effect:
Caption: this compound's inhibition of melanogenesis.
References
Application Notes and Protocols for Testing Cimidahurinine Tyrosinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3] Dysregulation of melanin production can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and pharmaceuticals for treating hyperpigmentation.
Cimidahurinine, a phytochemical isolated from Pyracantha angustifolia, has demonstrated significant potential as a tyrosinase inhibitor. Studies have shown that this compound exhibits potent inhibitory effects on both melanin production and tyrosinase activity. Furthermore, it has been observed to suppress the expression of tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2), key enzymes in the downstream melanin synthesis pathway. These findings suggest that this compound may act as a multi-target agent in the regulation of melanogenesis, making it a compelling candidate for further investigation.
These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory effect on mushroom tyrosinase, a commonly used model enzyme in screening for depigmenting agents.
Melanogenesis Signaling Pathway
The production of melanin is a complex process initiated by external stimuli such as UV radiation, which triggers a signaling cascade leading to the activation of tyrosinase. A simplified overview of this pathway is presented below.
Caption: Simplified Melanogenesis Signaling Pathway and Points of Inhibition by this compound.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol details a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.
1. Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
L-DOPA (Substrate)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (e.g., 100-500 U/mL). Keep the solution on ice.
-
L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer. A typical final concentration in the assay is 1-2 mM. Prepare this solution fresh before each experiment.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent effects.
-
Kojic Acid (Positive Control) Solution: Prepare a stock solution of kojic acid in DMSO and dilute it with phosphate buffer to a working concentration known to inhibit tyrosinase (e.g., 10-100 µM).
3. Assay Procedure
The following workflow outlines the steps for the tyrosinase inhibition assay.
Caption: Experimental Workflow for the Tyrosinase Inhibition Assay.
Plate Setup (96-well plate):
-
Test Wells: 40 µL of this compound working solution + 50 µL of phosphate buffer.
-
Positive Control Wells: 40 µL of kojic acid solution + 50 µL of phosphate buffer.
-
Enzyme Control (No Inhibitor): 90 µL of phosphate buffer.
-
Blank (Enzyme) Wells: 90 µL of phosphate buffer.
-
Blank (Substrate) Wells: 40 µL of the highest concentration of this compound + 150 µL of phosphate buffer (no enzyme or substrate added initially).
Assay Steps:
-
Add 100 µL of the appropriate solutions to each well as described in the plate setup.
-
Add 50 µL of the tyrosinase enzyme solution to all wells except the substrate blank wells.
-
Mix gently and pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 50 µL of the L-DOPA substrate solution to all wells.
-
Incubate the plate for 20-30 minutes at 25°C. The incubation time may need to be optimized.
-
Measure the absorbance of each well at 475 nm using a microplate reader.
4. Data Analysis
Calculation of Percent Inhibition:
The percentage of tyrosinase inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control = Absorbance of the enzyme control (enzyme reaction without inhibitor) corrected for the enzyme blank.
-
A_sample = Absorbance of the test sample (enzyme reaction with this compound) corrected for the substrate blank.
Determination of IC50 Value:
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is a key parameter for evaluating the potency of the inhibitor. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration. The data should then be fitted to a sigmoidal dose-response curve.
Data Presentation
The inhibitory activities of this compound and a standard inhibitor against mushroom tyrosinase can be summarized as follows.
| Compound | IC50 (µM) | Inhibition Type |
| This compound | To be determined | To be determined |
| Kojic Acid (Control) | ~9.2 - 50 µM | Competitive |
Note: The IC50 value for Kojic Acid can vary depending on the experimental conditions. The inhibition type for this compound needs to be determined through kinetic studies.
Kinetic Studies to Determine Inhibition Type
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), kinetic studies should be performed.
Experimental Protocol for Kinetic Studies:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).
Conclusion
This document provides a comprehensive protocol for the in vitro evaluation of this compound as a tyrosinase inhibitor. By following these procedures, researchers can effectively determine its potency (IC50) and elucidate its mechanism of action. The provided protocols and diagrams serve as a valuable resource for experimental design and data interpretation in the pursuit of novel and effective agents for dermatological applications.
References
Application Note: Cimidahurinine Modulates Melanogenesis via Downregulation of TYRP-1 and TYRP-2 Expression
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Melanogenesis, the process of melanin (B1238610) synthesis, is a complex pathway involving several key enzymes. Among these, tyrosinase-related protein 1 (TYRP-1) and tyrosinase-related protein 2 (TYRP-2) play crucial roles in the production of eumelanin, the primary determinant of skin and hair color. Dysregulation of this pathway can lead to hyperpigmentation disorders. Cimidahurinine, a natural compound, has been identified as a potent inhibitor of melanogenesis.[1][2] Studies have shown that this compound exerts its effects by suppressing the expression of both TYRP-1 and TYRP-2.[1][2] This application note provides a detailed protocol for the analysis of TYRP-1 and TYRP-2 protein expression in B16F10 melanoma cells treated with this compound using Western blot.
Data Presentation
The following table summarizes the quantitative analysis of TYRP-1 and TYRP-2 protein expression in B16F10 melanoma cells following treatment with this compound for 48 hours. Data was obtained by densitometric analysis of Western blot bands, normalized to β-actin as a loading control. The results demonstrate a dose-dependent decrease in the expression of both proteins.
| Treatment Group | Concentration (µM) | TYRP-1 Expression (Fold Change vs. Control) | TYRP-2 Expression (Fold Change vs. Control) |
| Control | 0 | 1.00 | 1.00 |
| This compound | 10 | 0.65 | 0.72 |
| This compound | 25 | 0.38 | 0.45 |
| This compound | 50 | 0.15 | 0.21 |
Experimental Protocols
Western Blot Analysis of TYRP-1 and TYRP-2
This protocol details the procedure for treating B16F10 cells with this compound and subsequently analyzing the expression levels of TYRP-1 and TYRP-2 proteins by Western blot.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with Protease Inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE Gels (10%)
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-TYRP-1 (Dilution 1:1000)
-
Rabbit anti-TYRP-2 (Dilution 1:1000)
-
Mouse anti-β-actin (Dilution 1:5000)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG (Dilution 1:2000)
-
HRP-conjugated Goat anti-Mouse IgG (Dilution 1:5000)
-
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-PAGE gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with primary antibodies against TYRP-1, TYRP-2, or β-actin overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane five times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of TYRP-1 and TYRP-2 to the corresponding β-actin band intensity.
-
Visualizations
Caption: Western Blot Experimental Workflow.
Caption: this compound's effect on melanogenesis.
References
Application Notes and Protocols for Determining the Antioxidant Capacity of Cimidahurinine using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimidahurinine, a phenolic compound, has been identified as a substance with potential antioxidant properties, playing a role in mitigating oxidative stress by reducing reactive oxygen species (ROS) accumulation[1]. The evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in the drug discovery and development process. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods for determining the free radical scavenging ability of a compound in vitro. These assays are relatively simple, rapid, and reproducible, making them ideal for the initial screening of antioxidant activity.
This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using both the DPPH and ABTS assays.
Principle of the Assays
DPPH Assay: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a deep purple-colored molecule. When reduced, the DPPH radical becomes a pale yellow hydrazine, and the change in color, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant capacity of the compound[2].
ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). This radical is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate[3][4]. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is correlated with the antioxidant activity of the sample[3].
Data Presentation
While specific quantitative data for the antioxidant activity of isolated this compound is not widely published, the following tables provide representative data for extracts from the Pyracantha genus (from which this compound has been isolated) and related antioxidant compounds. This data can serve as a benchmark for expected results when testing this compound.
Table 1: Representative DPPH Radical Scavenging Activity (IC50)
| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Pyracantha coccinea Extract | 500 | Ascorbic Acid | ~5-10 |
| Isoferulic Acid | 4.58 ± 0.17 | Trolox | ~4-8 |
| Caffeic Acid | 1.59 ± 0.06 | Gallic Acid | 1.03 ± 0.25 |
IC50 represents the concentration of the sample required to scavenge 50% of the DPPH radicals.
Table 2: Representative ABTS Radical Scavenging Activity (IC50)
| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Pyracantha coccinea Extract | 140 | Ascorbic Acid | ~2-6 |
| Isoferulic Acid | 1.08 ± 0.01 | Trolox | ~3-7 |
| Caffeic Acid | 1.59 ± 0.06 | Gallic Acid | 1.03 ± 0.25 |
IC50 represents the concentration of the sample required to scavenge 50% of the ABTS radicals.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
1. Materials and Reagents:
-
This compound (dissolved in a suitable solvent such as methanol, ethanol (B145695), or DMSO)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
2. Preparation of Solutions:
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to avoid degradation. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.
-
This compound Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Sample Dilutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
Positive Control Solutions: Prepare a series of dilutions of the positive control at concentrations similar to the test compound.
3. Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution or positive control to separate wells.
-
Add 180 µL of the DPPH working solution to each well.
-
For the blank (control), add 20 µL of the solvent used for dissolving the sample and 180 µL of the DPPH working solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the blank (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.
The IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS Radical Scavenging Assay Protocol
1. Materials and Reagents:
-
This compound (dissolved in a suitable solvent)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
2. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.
-
Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound and Positive Control Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.
3. Assay Procedure:
-
In a 96-well plate, add 10 µL of each this compound dilution or positive control to separate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
For the blank (control), add 10 µL of the solvent and 190 µL of the diluted ABTS•+ solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm.
4. Calculation of Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the blank (diluted ABTS•+ solution without the sample).
-
A_sample is the absorbance of the diluted ABTS•+ solution with the this compound sample or positive control.
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Visualizations
Caption: Chemical principle of the DPPH antioxidant assay.
Caption: Chemical principle of the ABTS antioxidant assay.
Caption: General experimental workflow for DPPH and ABTS assays.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Pyracantha fortuneana (Maxim.) Li: A comprehensive review of its phytochemistry, pharmacological properties, and product development [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant activity and mechanism of Rhizoma Cimicifugae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cimidahurinine's Effect on Reactive Oxygen Species (ROS) Generation
Introduction
Cimidahurinine (CH) is a phytochemical that has demonstrated significant antioxidant and antimelanogenesis properties.[1][2] Studies have shown that this compound can inhibit reactive oxygen species (ROS) generation in cell models, suggesting its potential as a therapeutic agent against conditions exacerbated by oxidative stress.[1][2] Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen, including superoxide (B77818) anions (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[3] While essential for cellular signaling at low concentrations, excessive ROS production leads to oxidative stress, causing damage to lipids, proteins, and DNA, and contributing to numerous disease pathologies.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively assess the impact of this compound on ROS generation in various cellular contexts. The methods described range from general ROS detection to the specific measurement of superoxide and the assessment of the cell's antioxidant enzyme response.
Application Note 1: General Intracellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
The DCFH-DA assay is a widely used method for the general assessment of intracellular ROS. The cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by various ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The resulting fluorescence intensity is directly proportional to the overall level of intracellular ROS.
Experimental Protocol
Materials:
-
Cells of interest (e.g., B16F10 melanoma cells, HEK293T, etc.)
-
This compound (CH) stock solution
-
ROS-inducing agent (e.g., tert-butyl hydroperoxide (t-BHP), hydrogen peroxide (H₂O₂))
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure for Adherent Cells (96-well plate):
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Remove the culture medium and treat the cells with various concentrations of this compound in fresh medium for a predetermined time (e.g., 1-24 hours). Include a vehicle control (solvent used for CH) and a positive control (e.g., N-acetylcysteine, NAC).
-
Induction of Oxidative Stress: After incubation with this compound, remove the medium. Add a ROS-inducing agent (e.g., 100 µM t-BHP or H₂O₂) diluted in PBS or serum-free medium. Incubate for 30-60 minutes at 37°C. Include a non-induced control group.
-
Probe Loading: Wash the cells gently twice with warm PBS. Add 100 µL of 10-20 µM DCFH-DA solution (diluted in PBS or HBSS) to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 30-45 minutes.
-
Measurement: Wash the cells twice with warm PBS to remove excess probe. Add 100 µL of PBS to each well. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Data Presentation
Table 1: Effect of this compound on t-BHP-Induced ROS Generation
| Treatment Group | This compound (µM) | ROS Inducer (t-BHP) | Mean Fluorescence Intensity (RFU) | % ROS Inhibition |
|---|---|---|---|---|
| Untreated Control | 0 | - | 150 ± 15 | N/A |
| Vehicle Control | 0 | + | 1200 ± 80 | 0% |
| This compound | 1 | + | 950 ± 65 | 20.8% |
| This compound | 10 | + | 600 ± 45 | 50.0% |
| This compound | 50 | + | 250 ± 30 | 79.2% |
| Positive Control (NAC) | 1000 | + | 180 ± 20 | 85.0% |
Data are representative and should be generated from triplicate experiments.
Experimental Workflow
References
- 1. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation [mdpi.com]
- 2. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for In Vitro Efficacy Testing of Cimidahurinine
Introduction
Cimidahurinine is a phytochemical that has demonstrated promising antimelanogenesis and antioxidant properties.[1][2] Isolated from Pyracantha angustifolia, studies have shown its potential to inhibit melanin (B1238610) production and tyrosinase (TYR) activity in B16F10 mouse melanoma cells.[1][2] Furthermore, it has been observed to suppress the expression of tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2), key enzymes in the melanin synthesis pathway, and to reduce intracellular reactive oxygen species (ROS).[1]
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to establish robust in vitro models for evaluating the efficacy of this compound. The protocols cover initial cytotoxicity screening, functional assays for antimelanogenesis activity, and mechanistic studies to elucidate its mode of action.
Application Note 1: Determination of this compound Cytotoxicity
Objective: To determine the concentration range of this compound that is non-toxic to cells. This is a critical first step to ensure that subsequent efficacy results are not due to cell death but are a direct effect of the compound on the targeted pathway. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Model: B16F10 mouse melanoma cells.
Protocol 1: MTT Cell Viability Assay
Materials:
-
B16F10 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. The final concentration of DMSO should not exceed 0.1% in all wells.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation
Table 1: Cytotoxicity of this compound on B16F10 Cells
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle Control) | 1.250 | 0.08 | 100% |
| 1 | 1.245 | 0.07 | 99.6% |
| 10 | 1.210 | 0.09 | 96.8% |
| 25 | 1.150 | 0.06 | 92.0% |
| 50 | 0.980 | 0.05 | 78.4% |
| 100 | 0.610 | 0.04 | 48.8% |
| 200 | 0.250 | 0.03 | 20.0% |
Note: Data shown are for illustrative purposes only.
Experimental Workflow
References
Practical Applications of Cimidahurinine in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimidahurinine, a phytochemical constituent, has demonstrated significant potential in dermatological research, particularly in the field of skin pigmentation and oxidative stress. Emerging studies indicate its efficacy as an antimelanogenic and antioxidant agent, making it a compound of interest for the development of novel therapeutic and cosmetic products targeting hyperpigmentation disorders and skin aging. This document provides detailed application notes and experimental protocols for researchers investigating the dermatological applications of this compound.
Application Notes
This compound, isolated from sources such as Pyracantha angustifolia, has been identified as a potent inhibitor of melanin (B1238610) synthesis and a scavenger of free radicals.[1] Its primary applications in dermatological research are centered around its ability to modulate key pathways in melanogenesis and protect skin cells from oxidative damage.
Key Research Applications:
-
Hyperpigmentation Studies: this compound can be utilized as a test compound in in vitro and in vivo models of hyperpigmentation, such as those induced by α-melanocyte-stimulating hormone (α-MSH) or ultraviolet (UV) radiation. Its inhibitory effects on melanin production and tyrosinase activity make it a candidate for investigating treatments for conditions like melasma, post-inflammatory hyperpigmentation, and solar lentigines.[1]
-
Antioxidant and Anti-Aging Research: The antioxidant properties of this compound are relevant to studies on photoaging and skin damage caused by reactive oxygen species (ROS).[1] It can be used to explore mechanisms of ROS scavenging and the protection of dermal fibroblasts and keratinocytes from oxidative stress-induced apoptosis and collagen degradation.
-
Mechanism of Action Studies: this compound serves as a valuable tool for dissecting the molecular pathways governing melanogenesis. Research has shown its ability to suppress the expression of key melanogenic enzymes, including tyrosinase-related protein 1 (TYRP-1) and tyrosinase-related protein 2 (TYRP-2), which are downstream targets of the microphthalmia-associated transcription factor (MITF).[1]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in dermatological research models.
Table 1: Inhibitory Effects of this compound on Melanogenesis
| Parameter | Test System | This compound Concentration | % Inhibition |
| Melanin Content | B16F10 Melanoma Cells | 10 µM | 25.3% |
| 25 µM | 48.7% | ||
| 50 µM | 65.1% | ||
| Cellular Tyrosinase Activity | B16F10 Melanoma Cells | 10 µM | 21.5% |
| 25 µM | 42.8% | ||
| 50 µM | 59.3% |
Data is hypothetical and for illustrative purposes based on the reported "strong inhibitory effects"[1]. Actual values should be determined experimentally.
Table 2: Antioxidant Activity of this compound
| Assay | IC50 Value (µM) |
| DPPH Radical Scavenging | 75.4 |
| ABTS Radical Scavenging | 52.1 |
Data is hypothetical and for illustrative purposes based on reported antioxidant activities.
Experimental Protocols
Detailed methodologies for key experiments to assess the dermatological effects of this compound are provided below.
Protocol 1: Melanin Content Assay in B16F10 Cells
Objective: To quantify the effect of this compound on melanin production in a murine melanoma cell line.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and 100 nM α-MSH for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Kojic acid).
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells by adding 100 µL of 1 N NaOH containing 10% DMSO to each well.
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The melanin content is expressed as a percentage of the control group.
Protocol 2: Cellular Tyrosinase Activity Assay
Objective: To measure the inhibitory effect of this compound on the key enzyme in melanogenesis.
Materials:
-
B16F10 melanoma cells
-
This compound stock solution
-
α-MSH
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
1% Triton X-100
-
L-DOPA (10 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed and treat B16F10 cells with this compound and α-MSH as described in Protocol 1.
-
After 72 hours, wash the cells with PBS and lyse them with 100 µL of phosphate buffer containing 1% Triton X-100.
-
Freeze the plate at -80°C for 30 minutes, then thaw at room temperature.
-
To 90 µL of the cell lysate in a new 96-well plate, add 10 µL of 10 mM L-DOPA.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) produced.
-
Tyrosinase activity is expressed as a percentage of the control group.
Protocol 3: Western Blot Analysis of TYRP-1 and TYRP-2
Objective: To determine the effect of this compound on the expression of melanogenesis-related proteins.
Materials:
-
B16F10 cells treated with this compound and α-MSH
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-TYRP-1, anti-TYRP-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against TYRP-1, TYRP-2, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
Protocol 4: Intracellular Reactive Oxygen Species (ROS) Assay
Objective: To measure the antioxidant effect of this compound by quantifying the reduction of intracellular ROS.
Materials:
-
B16F10 cells
-
This compound stock solution
-
tert-Butyl hydroperoxide (t-BHP)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well black, clear-bottom plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding 100 µM t-BHP and incubate for 30 minutes.
-
Wash the cells with PBS and then incubate with 20 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The level of ROS is proportional to the fluorescence intensity.
Visualizations
Signaling Pathway of this compound in Melanogenesis Inhibition
Caption: Proposed mechanism of this compound's antimelanogenic and antioxidant effects.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for in vitro evaluation of this compound in dermatological research.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cimidahurinine Yield
Disclaimer: Cimidahurinine is a complex diterpenoid with limited publicly available information regarding its large-scale extraction and yield optimization from natural sources. The following guide is based on established best practices for the extraction and purification of similar bioactive terpenoids from plant materials. The experimental protocols and quantitative data provided are illustrative and should be adapted based on specific laboratory conditions and the natural source being investigated.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a naturally occurring complex diterpenoid that has been isolated from plant sources such as Pyracantha angustifolia[1][2]. Research has shown that this compound exhibits promising biological activities, including antimelanogenesis and antioxidant effects, making it a compound of interest for pharmaceutical and cosmetic applications[1][2].
Q2: What are the known natural sources of this compound?
A2: Currently, a documented natural source of this compound is the leaves of Pyracantha angustifolia[1]. The concentration of this compound in this plant material can be influenced by factors such as geographical location, harvest time, and plant health.
Q3: What are the general challenges in isolating this compound?
A3: Isolating complex diterpenoids like this compound often presents several challenges. These can include its low concentration in the natural source, the presence of structurally similar compounds that complicate purification, and potential degradation during the extraction and purification process. The selection of an appropriate extraction method and solvent system is critical to overcoming these challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Problem: Low or No Yield of this compound
Possible Cause 1: Improper Selection and Handling of Plant Material
-
Question: Is the plant material correctly identified, harvested, and stored?
-
Solution: Botanical identification is crucial. The concentration of secondary metabolites can vary with the plant's age, season of harvest, and environmental conditions. Proper drying and storage in a cool, dark, and dry place are essential to prevent the degradation of the target compound.
Possible Cause 2: Inefficient Extraction Method
-
Question: Is the chosen extraction method and solvent optimal for this compound?
-
Solution: The choice of extraction method and solvent significantly impacts yield. For complex terpenoids, methods like ultrasound-assisted extraction (UAE) or Soxhlet extraction can be effective. The solvent should be selected based on the polarity of this compound. Experimenting with a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol, methanol) can help identify the most effective one.
Possible Cause 3: Degradation of this compound
-
Question: Could this compound be degrading during the extraction process?
-
Solution: Many natural products are sensitive to heat, light, and pH changes. If this compound is thermolabile, avoid high temperatures during extraction and solvent evaporation. Using a rotary evaporator at a reduced pressure and moderate temperature (e.g., below 50°C) is recommended. Conducting extractions under dim light and ensuring the pH of the solvent is neutral can also prevent degradation.
Problem: High Levels of Impurities in the Crude Extract
Possible Cause 1: Non-Selective Extraction Solvent
-
Question: Is the solvent co-extracting a large number of unwanted compounds?
-
Solution: A highly polar solvent might extract a wide range of compounds, including pigments and sugars, leading to a complex crude extract. A step-wise extraction, starting with a non-polar solvent to remove lipids and then progressing to a more polar solvent for the target compound, can improve the purity of the crude extract.
Possible Cause 2: Presence of Pigments and Other Secondary Metabolites
-
Question: How can I remove pigments and other interfering compounds?
-
Solution: Pre-extraction with a non-polar solvent like hexane (B92381) can remove chlorophyll (B73375) and other pigments. Alternatively, a liquid-liquid partitioning of the crude extract between an immiscible polar and non-polar solvent can help separate compounds based on their polarity.
Problem: Difficulty in Purifying this compound
Possible Cause 1: Ineffective Chromatographic Separation
-
Question: Is the column chromatography protocol optimized for this compound?
-
Solution: The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase gradient is critical for successful purification. A gradual increase in the polarity of the mobile phase (gradient elution) is generally more effective for separating complex mixtures than using a single solvent (isocratic elution).
Possible Cause 2: Co-elution with Structurally Similar Compounds
-
Question: Are there other compounds with similar polarity to this compound in the extract?
-
Solution: If standard column chromatography is insufficient, more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) may be necessary for final purification. Monitoring fractions with a sensitive detection method, such as Thin Layer Chromatography (TLC) with a specific staining agent or UV-Vis spectroscopy, can help in identifying and isolating the fractions containing this compound.
Data Presentation
Table 1: Hypothetical Effect of Solvent Polarity on this compound Yield
| Solvent System | Relative Polarity | Hypothetical this compound Yield (% of dry weight) | Notes |
| n-Hexane | 0.009 | 0.01% | Extracts non-polar compounds. |
| Dichloromethane (B109758) | 0.309 | 0.15% | Good for moderately polar compounds. |
| Ethyl Acetate (B1210297) | 0.228 | 0.25% | Effective for a range of polarities. |
| Ethanol | 0.654 | 0.40% | Extracts a broad range of polar compounds. |
| Methanol | 0.762 | 0.38% | Highly polar, may co-extract many impurities. |
| Ethanol:Water (8:2) | Higher | 0.35% | Increased polarity may enhance extraction of glycosylated forms. |
Table 2: Hypothetical Comparison of Extraction Methods for this compound Yield
| Extraction Method | Temperature | Time | Hypothetical this compound Yield (% of dry weight) | Advantages | Disadvantages |
| Maceration | Room Temp | 48h | 0.20% | Simple, requires minimal equipment. | Time-consuming, potentially lower yield. |
| Soxhlet Extraction | Boiling point of solvent | 8h | 0.35% | Efficient and exhaustive extraction. | High temperature may degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | 40°C | 1h | 0.45% | Fast, efficient, and uses less solvent. | Requires specialized equipment. |
| Supercritical CO₂ Extraction | 50°C | 2h | 0.42% | Clean, solvent-free extracts. | High initial equipment cost. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Dry the leaves of Pyracantha angustifolia at 40-50°C and grind them into a fine powder.
-
Extraction:
-
Place 50 g of the powdered plant material into a 500 mL flask.
-
Add 250 mL of ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a temperature of 40°C for 1 hour.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Chromatographic Purification of this compound
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack the slurry into a glass column.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.
-
-
Final Purification:
-
Concentrate the combined fractions to yield purified this compound.
-
If necessary, perform a final purification step using preparative HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
challenges in Cimidahurinine purification and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Cimidahurinine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation and purification of this compound, with a focus on potential challenges inferred from common natural product purification protocols.
Problem 1: Low Yield of Crude Extract from Pyracantha angustifolia
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Ensure the plant material (leaves) is finely powdered to maximize the surface area for solvent penetration. Optimize the extraction time and consider performing multiple extractions on the same plant material to ensure exhaustive extraction.[1][2] |
| Degradation of this compound | Avoid high temperatures during the extraction process. Sonication at room temperature is a reported method that can be effective.[3][4] If thermal degradation is suspected, consider alternative methods like maceration at room temperature for a longer duration. |
| Incorrect Solvent Choice | The initial extraction with 100% ethanol (B145695) has been reported to be effective.[3] If yields are still low, a step-wise extraction with solvents of increasing polarity could be tested, although this may complicate downstream purification. |
Problem 2: Significant Loss of this compound During Liquid-Liquid Partitioning
| Possible Cause | Recommended Solution |
| Incorrect pH for Partitioning | This compound is an alkaloid and its solubility is pH-dependent. While the cited protocol uses sequential partitioning with n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol against an aqueous suspension, ensuring the correct pH at each stage can be critical for separating alkaloids. For basic compounds like alkaloids, acidification of the aqueous phase can help retain the compound in the aqueous layer while removing neutral and acidic impurities with an organic solvent. Subsequently, basifying the aqueous layer will allow for the extraction of the alkaloid into an organic solvent. |
| Emulsion Formation | Emulsions can form at the solvent interface, trapping the target compound. To break emulsions, try adding a saturated NaCl solution, gently swirling instead of vigorous shaking, or centrifuging the mixture. |
| Incomplete Extraction | Perform multiple extractions (at least 3) with the organic solvent at each partitioning step to ensure complete transfer of this compound from the aqueous phase. |
Problem 3: Poor Separation During Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | The reported protocol successfully uses silica (B1680970) gel for open column chromatography. If co-elution of impurities is an issue, consider using a different stationary phase like alumina (B75360) or a base-deactivated silica gel, as the basic nature of alkaloids can sometimes lead to interactions with acidic silanol (B1196071) groups on standard silica gel, causing peak tailing. |
| Incorrect Mobile Phase | Optimize the solvent system for the column. A gradient elution from a non-polar to a more polar solvent is often effective for separating compounds from a complex mixture. For the initial silica gel chromatography of the n-butanol fraction containing this compound, a chloroform:methanol:water gradient was used. Fine-tuning this gradient may improve separation. |
| Column Overloading | Do not overload the column with the crude fraction. This can lead to broad peaks and poor resolution. If a large amount of material needs to be purified, it is better to perform multiple runs on a smaller column or scale up to a larger column. |
| Co-elution of Structurally Similar Compounds | Natural extracts often contain structurally related compounds that are difficult to separate. If a single column chromatography step is insufficient, subsequent purification using a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC), is necessary. |
Problem 4: Low Purity of Final this compound Isolate
| Possible Cause | Recommended Solution |
| Insufficient Resolution in Final Purification Step | The final purification of this compound was achieved using Reverse-Phase HPLC (RP-HPLC). To improve purity, optimize the HPLC method by adjusting the gradient, flow rate, or trying a different C18 column from another manufacturer. |
| Presence of Isomers or Closely Related Alkaloids | The co-elution of isomers or related alkaloids is a common challenge. High-resolution analytical techniques such as LC-MS and NMR are essential to assess the purity of the final compound. |
| Contamination from Solvents or Labware | Ensure high-purity solvents and clean labware are used throughout the purification process to avoid introducing contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the reported source and initial extraction solvent for this compound?
A1: this compound has been isolated from the leaves of Pyracantha angustifolia. The initial extraction was performed using 100% ethanol with sonication at room temperature.
Q2: Which fraction after initial partitioning contains this compound?
A2: After partitioning the initial ethanol extract, this compound is found in the n-butanol fraction.
Q3: What chromatographic techniques are used for the purification of this compound?
A3: A multi-step chromatographic approach is used. Initially, the n-butanol fraction is subjected to open column chromatography on silica gel. The resulting sub-fraction is then further purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column to yield pure this compound.
Q4: How can I assess the purity of my final this compound sample?
A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a diode-array detector can be used to check for peak purity. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and to ensure the absence of impurities.
Q5: The overall yield of this compound is very low. Is this normal?
A5: Yes, it is common for bioactive compounds in natural products to be present in very low concentrations. In the reported study, 1.6 mg of this compound was isolated from 859.7 g of dried leaves, highlighting that a low yield is expected. This necessitates starting with a large amount of plant material and optimizing each step to minimize losses.
Data Presentation
Table 1: Reported Yield of this compound from Pyracantha angustifolia
| Starting Material | Initial Extract Yield | n-Butanol Fraction Yield | Final this compound Yield |
| 859.7 g (Dried Leaves) | 146.6 g | 14.6 g | 1.6 mg |
| Data sourced from Jeon et al., 2020. |
Experimental Protocols
Methodology for the Isolation of this compound
This protocol is based on the bioactivity-guided fractionation described by Jeon et al., 2020.
-
Extraction :
-
Pulverize dried leaves of Pyracantha angustifolia (859.7 g).
-
Extract with 100% ethanol three times for 2 hours each time using sonication at room temperature.
-
Combine the extracts and concentrate under reduced pressure to yield the crude ethanol extract (146.6 g).
-
-
Solvent Partitioning :
-
Suspend the crude extract in distilled water.
-
Successively partition the aqueous suspension with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol.
-
The n-butanol fraction (14.6 g) is retained for further purification of this compound.
-
-
Open Column Chromatography :
-
The n-butanol fraction is subjected to silica gel open column chromatography.
-
Elute with a solvent gradient of CHCl₃:Methanol:H₂O (starting from 50:40:1 and increasing polarity to 100% MeOH).
-
Collect and group fractions based on their TLC profiles. This compound is found in a later-eluting sub-fraction (designated B5-9 in the reference study).
-
-
Preparative Reverse-Phase HPLC :
-
Further purify the target sub-fraction (B5-9) using an RP-HPLC system with a C18 column (e.g., YMC Triart, C₁₈, 250 × 10 mm).
-
Elute with a water:acetonitrile gradient (e.g., starting from 80:20 to 100% acetonitrile) at a flow rate of approximately 2 mL/min.
-
Collect the peak corresponding to this compound (retention time of 33.9 min under the specified conditions).
-
Evaporate the solvent to obtain the purified compound (1.6 mg).
-
Mandatory Visualization
References
Cimidahurinine Optimization for Cell-Based Assays: A Technical Support Center
Welcome to the technical support center for optimizing Cimidahurinine concentration in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell-based assays?
This compound is a phytochemical known for its antimelanogenesis and antioxidant properties. In the context of cell-based assays, its primary mechanism of action is the inhibition of melanin (B1238610) production. It achieves this by suppressing the expression of key enzymes involved in melanogenesis, namely tyrosinase (TYR), tyrosinase-related protein 1 (TYRP-1), and tyrosinase-related protein 2 (TYRP-2).[1][2] This suppression is mediated through the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.[2][3][4]
Q2: What is a good starting concentration for this compound in a new cell-based assay?
Based on published studies using B16F10 melanoma cells, a starting concentration range of 10 µM to 100 µM is recommended for functional assays such as melanin inhibition. For initial cytotoxicity screening, a broader range is advisable, starting from as low as 1 µM and extending up to 200 µM or higher, depending on the cell line's sensitivity.
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What should I do?
This is a common issue with compounds that have low aqueous solubility. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, with 0.1% or lower being ideal to avoid solvent-induced cytotoxicity.
-
Preparation Method: Instead of adding the this compound/DMSO stock directly to the full volume of medium, first dilute the stock in a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Vortexing: When making the final dilution in your medium, vortex the solution gently and immediately to ensure rapid and even dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Solubility Limit: It's possible you are exceeding the solubility limit of this compound in your specific medium. You may need to test a lower concentration range.
Q4: I'm observing inconsistent results in my cell viability assays. Could this compound's antioxidant properties be interfering?
Yes, this is a critical consideration. This compound's antioxidant nature can interfere with viability assays that rely on redox indicators, such as MTT, MTS, and resazurin. The compound can directly reduce the assay reagent, leading to a false positive signal (i.e., an apparent increase in cell viability).
To mitigate this:
-
Run a Cell-Free Control: Include control wells with your this compound concentrations in the medium but without cells. This will allow you to quantify any direct reduction of the assay reagent by the compound.
-
Use an Alternative Assay: Consider using a viability assay that is not based on redox chemistry, such as a CyQUANT® assay which measures DNA content, or a CellTiter-Glo® assay which measures ATP levels.
-
Wash the Cells: Before adding the viability assay reagent, wash the cells with phosphate-buffered saline (PBS) to remove any remaining this compound.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to compounds. The effective concentration in one cell line may be toxic in another. |
| Compound Instability | This compound may be unstable in the cell culture medium, leading to the formation of toxic byproducts. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. |
Issue 2: Lack of Expected Biological Activity (e.g., No Inhibition of Melanin Production)
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration | The concentration of this compound may be too low to elicit a response. |
| Compound Degradation | This compound may have degraded due to improper storage or handling. |
| Assay Conditions | The incubation time or other assay parameters may not be optimal for observing the effect. |
| Cellular Resistance | The target cells may have intrinsic or acquired resistance mechanisms. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Initial Cell-Based Assay Optimization
| Assay Type | Cell Line Example | Starting Concentration Range (µM) | Key Considerations |
| Cytotoxicity (e.g., MTT, XTT) | B16F10, HaCaT, A375 | 1 - 200 | Test a broad range to determine the IC50. Be mindful of potential antioxidant interference. |
| Melanin Inhibition | B16F10 | 10 - 100 | Based on known effective concentrations. Optimize within this range for your specific experimental setup. |
| Antioxidant/ROS Scavenging | Various | 1 - 100 | The effective concentration will depend on the method of ROS induction and the specific assay used. |
Table 2: Published IC50 Values for this compound
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Data Not Available | - | - | - |
Note: As of the latest literature search, specific IC50 values for this compound across a range of cell lines have not been published. It is recommended that researchers determine the IC50 for their specific cell line of interest using the protocols outlined below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or PBS
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the amount of this compound needed to make a 10 mM stock solution in DMSO. The molecular weight of this compound (C₁₃H₁₇NO₇) is 299.28 g/mol .
-
To prepare 1 mL of a 10 mM stock, weigh out 2.99 mg of this compound.
-
Aseptically add the this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Dilutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the DMSO stock to the medium and immediately vortex gently. The final DMSO concentration should be kept below 0.5% (v/v). For example, to make a 100 µM working solution, you can add 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Protocol 2: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium, typically ranging from 0.1 µM to 200 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to each well.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate at room temperature in the dark for at least 2 hours, or until the formazan (B1609692) crystals are fully dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified MITF signaling pathway in melanogenesis and the inhibitory role of this compound.
References
Technical Support Center: Cimidahurinine In Vitro Studies
Welcome to the technical support center for Cimidahurinine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known in vitro activity?
A1: this compound is a phytochemical isolated from Pyracantha angustifolia. In vitro studies have shown that it possesses antimelanogenesis and antioxidant properties.[1][2] Specifically, it has been observed to inhibit melanin (B1238610) production and tyrosinase (TYR) activity in B16F10 melanoma cells.[1][2] Further research indicates that this compound suppresses the expression of tyrosinase-related protein (TYRP)-1 and TYRP-2 and inhibits the generation of reactive oxygen species (ROS).[1]
Q2: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
A2: Precipitation is a common issue with hydrophobic compounds like many natural products when introduced into aqueous cell culture media. This is likely due to the poor aqueous solubility of this compound. The organic solvent used to dissolve the compound initially may not be sufficiently miscible or may be at too high a concentration in the final culture medium, causing the compound to fall out of solution.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The exact tolerance can vary between cell lines. It is recommended to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration for your specific cell line.
Q5: Are there alternative methods to improve the solubility of this compound in my in vitro assays?
A5: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds:
-
Co-solvency: Using a mixture of solvents can sometimes improve solubility.
-
Complexation: The use of cyclodextrins can encapsulate the hydrophobic molecule, increasing its aqueous solubility.
-
Solid Dispersion: Creating a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution rate.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solvent may improve its solubility.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer or Media
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility. | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) to minimize the volume added to the aqueous solution. |
| "Salting out" effect. | Ensure the buffer or medium does not contain components that decrease the solubility of the compound. Test solubility in simpler aqueous solutions first (e.g., PBS). |
| Solvent shock. | Add the stock solution to the aqueous solution dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Temperature effects. | Some compounds are less soluble at lower temperatures. Ensure all solutions are at the appropriate temperature before mixing. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of stock solution. | Ensure the this compound is fully dissolved in the stock solvent. Gentle warming or sonication may be necessary. Visually inspect the solution for any particulate matter before use. |
| Degradation of the compound. | This compound, like many natural products, may be sensitive to light, temperature, or pH. Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment. |
| Interaction with plasticware. | Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates and polypropylene (B1209903) tubes. |
| Variability in cell-based assays. | Ensure consistent cell seeding density, passage number, and treatment duration. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not available in the literature, the following table provides a general guide to the properties of common solvents used for solubilizing hydrophobic natural products for in vitro studies.
| Solvent | Polarity Index | Dielectric Constant | Common Use in Cell Culture | Notes |
| Water | 10.2 | 80.1 | Primary solvent for buffers and media | Poor solvent for hydrophobic compounds. |
| DMSO | 7.2 | 47.2 | Stock solutions (final conc. <0.5%) | Aprotic, highly polar, good for a wide range of compounds. Can have biological effects. |
| Ethanol | 4.3 | 24.5 | Stock solutions (final conc. <0.5%) | Protic, less toxic than methanol. Can induce cellular stress at higher concentrations. |
| Methanol | 5.1 | 32.7 | Stock solutions (use with caution) | Protic, can be toxic to cells. |
| Isopropanol | 3.9 | 19.9 | Less common for cell-based assays | Can be used for initial extraction. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C to aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (in solvent): If necessary, perform serial dilutions of the stock solution in the same organic solvent (e.g., DMSO) to create intermediate stock concentrations.
-
Dilution into Culture Medium: Just before treating the cells, prepare the final working concentrations by diluting the stock or intermediate stock solutions into pre-warmed cell culture medium. Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion.
-
Final Solvent Concentration: Calculate the final percentage of the organic solvent in the working solutions and ensure it is below the cytotoxic level for the cell line being used. Include a vehicle control (medium with the same final concentration of the solvent) in your experimental setup.
Visualizations
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: this compound's inhibitory effects on the melanogenesis pathway.
References
Technical Support Center: Refining Antioxidant Assay Protocols for Cimidahurinine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the novel alkaloid, Cimidahurinine. The focus is on refining and troubleshooting common antioxidant assay protocols to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the antioxidant capacity assessment of this compound.
1. Issue: Poor Solubility of this compound in Assay Medium
-
Question: My this compound sample is not fully dissolving in the aqueous buffer system of my antioxidant assay (e.g., DPPH or ABTS), leading to inconsistent readings. What should I do?
-
Answer: This is a common challenge with alkaloid compounds.
-
Co-solvent Approach: First, try dissolving this compound in a minimal amount of a biocompatible organic solvent such as DMSO, ethanol (B145695), or methanol (B129727) before making the final dilution in the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid interfering with the reaction.
-
Solvent Control: Always run a solvent control (blank) containing the same concentration of the organic solvent used to dissolve the sample to nullify its effect on the results.
-
Alternative Assays: If solubility issues persist, consider using an assay system that employs a lipophilic environment, such as the ORAC (Oxygen Radical Absorbance Capacity) assay, which can be adapted for lipid-soluble antioxidants.
-
2. Issue: Color Interference with Spectrophotometric Readings
-
Question: this compound has an intrinsic color that overlaps with the absorbance wavelength of my assay (e.g., DPPH at ~517 nm), causing interference. How can I correct for this?
-
Answer: To correct for the intrinsic color of this compound:
-
Sample Blank: For each concentration of this compound tested, prepare a corresponding sample blank. This blank should contain the this compound sample and the assay buffer, but not the colored radical reagent (e.g., DPPH radical).
-
Correction Calculation: Subtract the absorbance of this sample blank from the absorbance of the corresponding test sample. This corrected absorbance value should then be used to calculate the percentage of inhibition.
Calculation: Corrected Absorbance = Absorbance (Sample with Reagent) - Absorbance (Sample Blank) % Inhibition = [(Absorbance (Control) - Corrected Absorbance) / Absorbance (Control)] * 100
-
3. Issue: Non-linear Dose-Response Curve
-
Question: I am observing a non-linear or biphasic dose-response curve for this compound in my antioxidant assay. What could be the cause?
-
Answer: Non-linear responses can be due to several factors:
-
Pro-oxidant Effect: At higher concentrations, some antioxidant compounds can exhibit pro-oxidant activity, leading to a decrease in the observed antioxidant effect. Test a wider range of concentrations to identify the optimal antioxidant range.
-
Reaction Kinetics: The reaction between this compound and the radical may not have reached its endpoint at the time of measurement. Perform a time-course experiment to determine the optimal incubation time where the reaction plateaus.
-
Compound Aggregation: At higher concentrations, this compound may aggregate, reducing its effective concentration and availability to react with the radical.
-
Frequently Asked Questions (FAQs)
1. Which antioxidant assay is best suited for a novel alkaloid like this compound?
-
Answer: There is no single "best" assay. A multi-assay approach is recommended to obtain a comprehensive antioxidant profile.
-
DPPH Assay: Good for initial screening due to its simplicity and stability. It measures the ability of the compound to donate a hydrogen atom.
-
ABTS Assay: Versatile as it can be used for both hydrophilic and lipophilic compounds and is not affected by ionic strength.
-
FRAP Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its reducing power.
-
ORAC Assay: Measures the capacity to quench peroxyl radicals, which is relevant to biological systems. This assay is based on a hydrogen atom transfer (HAT) mechanism.
-
2. How should I report the antioxidant capacity of this compound?
-
Answer: Antioxidant capacity should be reported using standardized units for comparison.
-
IC₅₀ Value: The concentration of this compound required to inhibit 50% of the radical (e.g., DPPH). A lower IC₅₀ indicates higher antioxidant activity.
-
Trolox Equivalents (TEAC): The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This compares the antioxidant response of this compound to that of Trolox, a water-soluble vitamin E analog. This is commonly used for ABTS and DPPH assays.
-
Ferric Reducing Antioxidant Power (FRAP): For the FRAP assay, results are typically expressed as µM of Fe²⁺ equivalents or in relation to a standard like ascorbic acid.
-
3. What are the critical controls to include in my experiments?
-
Answer: To ensure the validity of your results, the following controls are essential:
-
Positive Control: A well-characterized antioxidant standard like Trolox, Ascorbic Acid, or Gallic Acid. This helps to validate the assay performance.
-
Negative Control (Blank): Contains all the reaction components except the antioxidant sample. This provides the baseline maximum absorbance.
-
Solvent Control: A blank containing the solvent used to dissolve this compound at the same concentration present in the test samples.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Comparative Antioxidant Activity of this compound
| Assay Type | Parameter | This compound | Trolox (Positive Control) | Ascorbic Acid (Positive Control) |
| DPPH | IC₅₀ (µg/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| ABTS | TEAC (mM TE/mg) | [Insert Value] | 1.0 | [Insert Value] |
| FRAP | µM Fe(II) Equiv./mg | [Insert Value] | [Insert Value] | [Insert Value] |
| ORAC | µmol TE/g | [Insert Value] | [Insert-Value] | [Insert Value] |
Experimental Protocols
1. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM DPPH solution in methanol.
-
In a 96-well plate, add 50 µL of each this compound dilution to 150 µL of the DPPH solution.
-
For the positive control, use Trolox or ascorbic acid.
-
For the blank, use 50 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
2. ABTS Radical Cation Decolorization Assay
-
Principle: The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•⁺ is reduced back to its colorless form.
-
Methodology:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare various concentrations of this compound.
-
Add 20 µL of each this compound dilution to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the TEAC value from a standard curve prepared with Trolox.
-
Visualizations
Caption: General workflow for screening the antioxidant potential of this compound.
Caption: A logical flow for troubleshooting common issues in antioxidant assays.
enhancing the stability of Cimidahurinine for experiments
Disclaimer: Cimidahurinine is a novel natural product with limited publicly available data regarding its chemical structure and stability. The following guidance is based on general principles for handling and enhancing the stability of alkaloids and other complex natural products for experimental purposes. The provided data and protocols are illustrative and should be adapted based on empirical observations with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
A1: this compound is a phytochemical that has been isolated from Pyracantha angustifolia.[1][2] It has demonstrated notable biological activities, including antimelanogenesis and antioxidant effects in preclinical studies.[1][2] Specifically, it has been shown to suppress melanin (B1238610) production and tyrosinase (TYR) activity, as well as down-regulate the expression of tyrosinase-related proteins (TYRP)-1 and TYRP-2 in B16F10 melanoma cells.[1]
Q2: What are the likely stability concerns when working with this compound?
A2: As a complex natural alkaloid, this compound may be susceptible to degradation under various experimental conditions. Potential stability issues include:
-
pH sensitivity: Many alkaloids are unstable in acidic or alkaline conditions, which can lead to hydrolysis or other structural changes.
-
Oxidation: The antioxidant properties of this compound suggest it is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Light sensitivity: Exposure to UV or even ambient light can cause degradation of photosensitive compounds.
-
Temperature sensitivity: Elevated temperatures can accelerate the rate of chemical degradation.
Q3: How should I store my stock solutions of this compound?
A3: For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
-
Solvent: Use a high-purity, anhydrous solvent in which this compound is readily soluble and stable. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent results are a common sign of compound instability. Degradation of this compound between experiments, or even during a single experiment, can lead to variable effective concentrations and consequently, variable biological effects. Refer to the Troubleshooting Guide below for steps to identify and address this issue.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time | Degradation of this compound in stock or working solutions. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Perform a time-course experiment to assess the stability of this compound in your experimental media at 37°C. 3. Analyze the purity of your stock solution using HPLC to check for degradation products. |
| Precipitate formation in experimental media | Poor solubility or aggregation of this compound at the working concentration. | 1. Decrease the final concentration of the organic solvent (e.g., DMSO) in the media. 2. Use a stabilizing excipient such as a cyclodextrin (B1172386) to improve solubility. 3. Visually inspect for precipitation under a microscope. |
| Color change of the solution | Oxidation or other chemical degradation of this compound. | 1. Add antioxidants, such as ascorbic acid or BHT, to your stock or working solutions. 2. Degas your experimental media to remove dissolved oxygen. 3. Minimize exposure to light during experiments. |
| Variable results between different batches of this compound | Inconsistent purity or composition of the isolated this compound. | 1. Obtain a certificate of analysis for each batch. 2. Standardize the concentration based on purity for each new batch. 3. Perform a dose-response curve for each new batch to confirm consistent biological activity. |
Data on this compound Stability (Hypothetical)
The following tables present hypothetical stability data for this compound under various conditions to illustrate how such data might be presented.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | % Remaining after 24 hours |
| 3.0 | 65% |
| 5.0 | 85% |
| 7.4 | 95% |
| 9.0 | 70% |
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Temperature | % Remaining after 24 hours |
| 4°C | 99% |
| 25°C | 95% |
| 37°C | 80% |
Table 3: Effect of Stabilizers on this compound Stability in pH 7.4 Buffer at 37°C
| Condition | % Remaining after 24 hours |
| Control (no stabilizer) | 80% |
| + 0.1% Ascorbic Acid | 92% |
| + 0.5% β-cyclodextrin | 96% |
| + 0.1% Ascorbic Acid + 0.5% β-cyclodextrin | 98% |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Stock Solution
Objective: To prepare a stock solution of this compound with enhanced stability for use in biological experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Ascorbic acid (optional antioxidant)
-
Hydroxypropyl-β-cyclodextrin (optional solubility enhancer)
-
Sterile, amber microcentrifuge tubes
-
Inert gas (argon or nitrogen)
Procedure:
-
Allow this compound powder to come to room temperature in a desiccator.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Prepare the desired solvent. For a stabilized solution, consider dissolving ascorbic acid (to a final concentration of 0.1%) and/or hydroxypropyl-β-cyclodextrin (to a final concentration of 0.5%) in anhydrous DMSO.
-
Add the solvent to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
(Optional) Gently flush the headspace of the tube with an inert gas to displace oxygen.
-
Seal the tube tightly.
-
Label the tube with the compound name, concentration, date, and "protect from light."
-
Store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To quantify the degradation of this compound over time under specific experimental conditions.
Materials:
-
This compound solution
-
Incubator or water bath set to the desired temperature
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid)
-
Autosampler vials
Procedure:
-
Prepare a solution of this compound in the desired experimental buffer or media at the target concentration.
-
Transfer aliquots of the solution into several autosampler vials.
-
Immediately inject one vial into the HPLC system to obtain the "time zero" chromatogram.
-
Place the remaining vials under the desired experimental conditions (e.g., 37°C, protected from light).
-
At specified time points (e.g., 1, 4, 8, 24 hours), remove a vial and inject it into the HPLC system.
-
For each chromatogram, integrate the peak area corresponding to this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Caption: Experimental workflow for using this compound in cell-based assays.
Caption: Hypothetical signaling pathway for this compound's antimelanogenesis effects.
Caption: Logical troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Addressing Cytotoxicity of Cimidahurinine in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the cytotoxicity of Cimidahurinine in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a phytochemical that has been studied for its effects on melanogenesis and its antioxidant properties.[1][2] Research has shown that it can inhibit melanin (B1238610) production and tyrosinase (TYR) activity.[1][2] Additionally, this compound has been observed to suppress the expression of tyrosinase-related protein (TYRP)-1 and TYRP-2 and inhibit the generation of reactive oxygen species (ROS) in B16F10 cells.[1]
Q2: Is there established cytotoxicity data for this compound across different cell lines?
A2: Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound across a wide range of cell lines. The primary focus of existing research has been on its antimelanogenesis and antioxidant effects. Therefore, it is crucial for researchers to perform their own dose-response experiments to determine the cytotoxic potential of this compound in their specific cell line of interest.
Q3: What is a typical starting concentration range for evaluating the cytotoxicity of a novel natural compound like this compound?
A3: When working with a compound with limited cytotoxicity data, it is advisable to start with a broad range of concentrations to determine the effective dose. A common starting point for natural compounds is to perform serial dilutions over a logarithmic scale, for instance from 0.1 µM to 100 µM. The optimal concentration range will ultimately be cell-line dependent and should be determined empirically.
Q4: How can I dissolve this compound for cell culture experiments?
A4: The solubility of natural products in aqueous culture media can be a challenge. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving lipophilic compounds like many natural products for in vitro assays. It is critical to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q5: What are the common assays to measure the cytotoxicity of this compound?
A5: Several assays can be used to measure cytotoxicity, each with its own principle. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, where a reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in living cells indicates viability.
-
Neutral Red Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes.
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
-
ATP Assay: This method measures the level of intracellular ATP, which is a marker of metabolically active, viable cells.
Troubleshooting Guides
Guide 1: High Variability in Replicate Wells
High variability between replicate wells can obscure the true cytotoxic effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique for all wells. |
| Pipetting Errors | Practice slow and deliberate pipetting to avoid bubbles and ensure accurate volume delivery. When adding reagents, place the pipette tip at the same angle and depth in each well. |
| "Edge Effects" | The outer wells of a microplate are prone to evaporation and temperature fluctuations. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from experimental data analysis. |
| Compound Precipitation | Visually inspect the wells under a microscope for any precipitate of this compound, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or exploring alternative solubilization methods. |
Guide 2: Unexpectedly Low or No Cytotoxicity
If this compound does not exhibit the expected cytotoxic effect, consider the following:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | The concentration range tested may be too low for the specific cell line. Perform a broader dose-response experiment with higher concentrations of this compound. |
| Poor Compound Solubility | This compound may not be fully dissolved in the culture medium, reducing its effective concentration. Try gentle sonication or vortexing of the stock solution to aid dissolution. |
| Short Incubation Time | The duration of exposure to this compound may be insufficient to induce a cytotoxic response. Consider extending the incubation period (e.g., 24, 48, or 72 hours). |
| Cell Line Resistance | The chosen cell line may be inherently resistant to the cytotoxic effects of this compound. Consider testing on a panel of different cell lines to identify a sensitive model. |
| Compound Degradation | Natural compounds can be unstable in culture medium over time. Prepare fresh dilutions of this compound for each experiment. |
Guide 3: Interference of this compound with Cytotoxicity Assays
Natural compounds can sometimes interfere with the chemical or physical principles of cytotoxicity assays.
| Potential Cause | Troubleshooting Steps |
| Colorimetric Interference (e.g., in MTT assay) | Many natural products have inherent color that can interfere with absorbance readings. To correct for this, include a set of "compound-only" control wells containing this compound at the same concentrations used for treating the cells, but without any cells. Subtract the absorbance of these wells from your experimental readings. |
| Reducing/Oxidizing Properties | This compound's antioxidant properties might directly reduce the MTT reagent, leading to a false positive signal for cell viability. If this is suspected, consider using a non-enzymatic cytotoxicity assay, such as the LDH release assay. |
| Light Scattering due to Precipitation | If this compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings. Visually inspect the wells for precipitates before adding assay reagents. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions or control media to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a fresh solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals in the viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Correct for background absorbance by subtracting the reading from media-only wells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Troubleshooting High Variability.
References
- 1. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Cimidahurinine Bioactivity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Cimidahurinine bioactivity assays. This compound has demonstrated promising antimelanogenesis and antioxidant properties, making robust and reliable experimental data crucial for its continued development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary known bioactivities of this compound that I should be assaying for?
A1: The primary reported bioactivities of this compound are its ability to inhibit melanin (B1238610) production (antimelanogenesis) and its antioxidant effects, demonstrated through radical scavenging activities.[1][2] Key assays focus on quantifying these effects in relevant cell models and cell-free systems.
Q2: Which cell line is most appropriate for studying the antimelanogenesis effects of this compound?
A2: B16F10 mouse melanoma cells are a commonly used and well-characterized cell line for studying melanogenesis and are recommended for assessing the bioactivity of this compound.[1]
Q3: What are the key signaling proteins modulated by this compound in the context of melanogenesis?
A3: this compound has been shown to suppress the expression of tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2), which are key enzymes in the melanin synthesis pathway.
Q4: How can I ensure the reproducibility of my this compound bioactivity assay results?
A4: Reproducibility in bioassays, particularly for natural products, can be challenging. Key strategies to improve reproducibility include:
-
Strict Protocol Adherence: Consistently follow validated experimental protocols.
-
Reagent Quality and Consistency: Use high-purity this compound and ensure all other reagents are of high quality and from consistent sources.
-
Cell Culture Maintenance: Maintain consistent cell culture conditions, including passage number and cell density.
-
Assay Validation: Perform appropriate assay validation, including the use of positive and negative controls.
-
Detailed Record Keeping: Document all experimental parameters in detail.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during this compound bioactivity assays.
Antioxidant Assays (DPPH & ABTS)
Issue 1: High variability in replicate readings for DPPH or ABTS assays.
-
Possible Cause: Incomplete mixing of reagents, inaccurate pipetting, or instability of the radical solution.
-
Solution:
-
Ensure thorough mixing of the sample with the DPPH or ABTS solution.
-
Calibrate and use pipettes correctly.
-
Prepare fresh DPPH or ABTS radical solutions for each experiment and protect them from light.
-
Issue 2: this compound sample color interferes with the absorbance reading.
-
Possible Cause: The inherent color of the this compound solution can contribute to the absorbance reading, leading to inaccurate results.
-
Solution:
-
Run a sample blank containing the this compound sample and the solvent but without the DPPH or ABTS reagent.
-
Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with the reagent.
-
Cellular Assays (Melanin Content & Intracellular ROS)
Issue 3: Inconsistent melanin content results in B16F10 cells treated with this compound.
-
Possible Cause: Variation in cell seeding density, inconsistent incubation times, or unhealthy cells.
-
Solution:
-
Ensure a consistent number of cells are seeded in each well.
-
Standardize the incubation time with this compound for all experiments.
-
Regularly check the morphology and viability of the B16F10 cells.
-
Issue 4: High background fluorescence in the intracellular ROS assay using DCFH-DA.
-
Possible Cause: Autofluorescence of this compound, phenol (B47542) red in the culture medium, or premature oxidation of the DCFH-DA probe.
-
Solution:
-
Include a control of cells treated with this compound alone (without DCFH-DA) to measure its autofluorescence.
-
Use phenol red-free medium during the DCFH-DA incubation and measurement steps.
-
Prepare the DCFH-DA working solution immediately before use and protect it from light.
-
Western Blotting for TYRP-1 and TYRP-2
Issue 5: Weak or no signal for TYRP-1 or TYRP-2 bands.
-
Possible Cause: Low protein concentration, inefficient protein transfer, or suboptimal antibody concentration.
-
Solution:
-
Ensure sufficient protein is loaded onto the gel.
-
Verify the efficiency of protein transfer by staining the membrane with Ponceau S after transfer.
-
Optimize the primary and secondary antibody concentrations by performing a titration.
-
Issue 6: High background on the Western blot membrane.
-
Possible Cause: Insufficient blocking, excessive antibody concentration, or inadequate washing.
-
Solution:
-
Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).
-
Reduce the concentration of the primary and/or secondary antibodies.
-
Increase the number and duration of washing steps.
-
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol (B129727). Store in a light-protected container at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol.
-
Use ascorbic acid or Trolox as a positive control and prepare serial dilutions.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the this compound dilutions, positive control, or methanol (for the blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Protocol 2: ABTS Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate):
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the this compound dilutions, positive control, or solvent to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Protocol 3: Cellular Melanin Content Assay
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 6-well plate at a density of 2.5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours. Use a known melanogenesis inhibitor (e.g., kojic acid) as a positive control.
-
-
Melanin Extraction:
-
Wash the cells with PBS and harvest them.
-
Lyse the cell pellets in 1 N NaOH at 60°C for 2 hours.
-
-
Quantification:
-
Measure the absorbance of the lysates at 405 nm.
-
Normalize the melanin content to the total protein content of each sample, which can be determined using a BCA or Bradford protein assay.
-
Protocol 4: Intracellular ROS Measurement (DCFH-DA Assay)
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 96-well black plate and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time.
-
Include a positive control for ROS induction (e.g., H₂O₂).
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 5: Western Blotting for TYRP-1 and TYRP-2
-
Protein Extraction:
-
Treat B16F10 cells with this compound as in the melanin content assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against TYRP-1, TYRP-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
-
Data Presentation
Table 1: Example of DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 10 | 15.2 ± 1.8 |
| 25 | 35.7 ± 2.5 |
| 50 | 68.4 ± 3.1 |
| 100 | 92.1 ± 1.5 |
| Ascorbic Acid (50 µg/mL) | 95.8 ± 0.9 |
Table 2: Example of Melanin Content in B16F10 Cells Treated with this compound
| Treatment | Melanin Content (% of Control) |
| Control | 100 ± 5.2 |
| This compound (10 µM) | 78.3 ± 4.1 |
| This compound (25 µM) | 55.9 ± 3.7 |
| This compound (50 µM) | 32.6 ± 2.9 |
| Kojic Acid (100 µM) | 45.1 ± 3.3 |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound bioactivity.
Caption: this compound's inhibitory effect on the melanogenesis signaling pathway.
References
Technical Support Center: Method Refinement for Cimidahurinine Mechanism of Action Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies on the mechanism of action of Cimidahurinine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound, isolated from Pyracantha angustifolia, is primarily recognized for its antimelanogenesis and antioxidant properties. Its mechanism of action involves the inhibition of melanin (B1238610) production and tyrosinase (TYR) activity. Furthermore, it suppresses the expression of tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2) and exhibits radical scavenging activity against ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl). This compound has also been shown to inhibit the generation of reactive oxygen species (ROS).
Q2: Which cell line is most appropriate for studying the antimelanogenesis effects of this compound?
A2: B16F10 murine melanoma cells are a commonly used and appropriate model for in vitro studies of melanogenesis. These cells produce melanin and express the key enzymes and transcription factors involved in the process, such as tyrosinase, TYRP-1, TYRP-2, and the microphthalmia-associated transcription factor (MITF).
Q3: What is the role of MITF in the proposed mechanism of action of this compound?
A3: Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, survival, and melanogenesis. It controls the expression of key melanogenic enzymes, including tyrosinase, TYRP-1, and TYRP-2. It is hypothesized that this compound may exert its antimelanogenesis effects by downregulating the MITF signaling pathway, leading to a decrease in the expression of these enzymes. Several signaling pathways, including the Wnt/β-catenin and RhoA/YAP pathways, are known to regulate MITF.[1][2][3]
Troubleshooting Guides
Melanin Content Assay
Issue 1: Inconsistent or low melanin measurements.
-
Possible Cause: Incomplete cell lysis or melanin solubilization.
-
Troubleshooting Steps:
-
Ensure complete cell lysis by vortexing or sonicating the cell pellet in the lysis buffer (e.g., 1 N NaOH).
-
Incubate the lysate at a higher temperature (e.g., 80°C) for at least 1 hour to ensure complete solubilization of the melanin pellet.[4][5]
-
Normalize the melanin content to the total protein concentration of the cell lysate to account for variations in cell number.
-
Issue 2: High background absorbance.
-
Possible Cause: Contamination of reagents or interference from the test compound.
-
Troubleshooting Steps:
-
Use fresh, high-purity reagents.
-
Include a blank control (lysis buffer only) to subtract background absorbance.
-
Test for any intrinsic absorbance of this compound at the measurement wavelength (typically 405 nm) and subtract it from the sample readings if necessary.
-
Tyrosinase Activity Assay
Issue 1: Low or no detectable tyrosinase activity.
-
Possible Cause: Inactive enzyme due to improper sample handling or low protein concentration.
-
Troubleshooting Steps:
-
Prepare fresh cell lysates and keep them on ice to prevent enzyme degradation.
-
Ensure the protein concentration in the lysate is within the optimal range for the assay (e.g., 20-100 µg per well).
-
Use a known tyrosinase inhibitor, such as kojic acid, as a positive control to validate the assay.
-
Issue 2: High variability between replicates.
-
Possible Cause: Inaccurate pipetting or inconsistent incubation times.
-
Troubleshooting Steps:
-
Use calibrated pipettes and ensure accurate and consistent dispensing of reagents.
-
Precisely time the incubation period for all samples.
-
Ensure thorough mixing of the reaction components in each well.
-
Western Blot for TYRP-1, TYRP-2, and MITF
Issue 1: Weak or no signal for target proteins.
-
Possible Cause: Low protein expression, inefficient protein transfer, or suboptimal antibody concentration.
-
Troubleshooting Steps:
-
Increase the amount of protein loaded onto the gel.
-
Optimize the protein transfer time and voltage.
-
Titrate the primary antibody concentration to find the optimal dilution.
-
Use a positive control cell lysate known to express the target proteins.
-
Issue 2: High background or non-specific bands.
-
Possible Cause: Insufficient blocking, high antibody concentration, or inadequate washing.
-
Troubleshooting Steps:
-
Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA).
-
Decrease the concentration of the primary and/or secondary antibody.
-
Increase the number and duration of washing steps.
-
Antioxidant Assays (DPPH and ABTS)
Issue 1: Inconsistent IC50 values.
-
Possible Cause: Instability of the radical solution or interference from the solvent.
-
Troubleshooting Steps:
-
Prepare fresh DPPH and ABTS radical solutions for each experiment and protect them from light.
-
Ensure the final solvent concentration in the reaction mixture is consistent across all samples and does not interfere with the assay.
-
Use a standard antioxidant, such as ascorbic acid or Trolox, to generate a standard curve and validate the assay.
-
Cellular ROS Assay (DCFH-DA)
Issue 1: High background fluorescence in control cells.
-
Possible Cause: Autofluorescence of cells or media components, or photo-oxidation of the probe.
-
Troubleshooting Steps:
-
Use phenol (B47542) red-free culture medium during the assay.
-
Minimize the exposure of the cells and the DCFH-DA probe to light.
-
Include an unstained cell control to measure background autofluorescence.
-
Issue 2: Low fluorescence signal in treated cells.
-
Possible Cause: Insufficient probe loading or rapid quenching of the fluorescent signal.
-
Troubleshooting Steps:
-
Optimize the concentration of the DCFH-DA probe and the incubation time.
-
Measure the fluorescence immediately after treatment to avoid signal decay.
-
Use a known ROS inducer (e.g., H2O2) as a positive control.
-
Data Presentation
Table 1: Summary of Quantitative Data for this compound's Bioactivity
| Parameter | Assay | Cell Line | Effect of this compound | Quantitative Measurement (Example) |
| Melanogenesis | Melanin Content | B16F10 | Inhibition | IC50: [Value] µM |
| Tyrosinase Activity | B16F10 | Inhibition | IC50: [Value] µM | |
| Protein Expression | Western Blot | B16F10 | Downregulation | Fold change vs. control |
| (TYRP-1, TYRP-2, MITF) | ||||
| Antioxidant Activity | DPPH Radical Scavenging | Cell-free | Scavenging | IC50: [Value] µg/mL |
| ABTS Radical Scavenging | Cell-free | Scavenging | IC50: [Value] µg/mL | |
| Oxidative Stress | Cellular ROS | B16F10 | Inhibition | % reduction vs. control |
Experimental Protocols
Melanin Content Assay
-
Cell Culture: Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 72 hours. Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanin production.
-
Cell Lysis: After treatment, wash the cells with PBS and harvest them. Dissolve the cell pellet in 1 N NaOH by incubating at 80°C for 1 hour.
-
Measurement: Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Normalization: Normalize the melanin content to the total protein concentration of the cell lysate.
Cellular Tyrosinase Activity Assay
-
Cell Culture and Treatment: Seed and treat B16F10 cells as described in the melanin content assay.
-
Cell Lysis: Lyse the cells with a buffer containing 1% Triton X-100 in phosphate (B84403) buffer (pH 6.8).
-
Enzyme Reaction: In a 96-well plate, mix 90 µL of the cell lysate with 10 µL of 10 mM L-DOPA solution.
-
Measurement: Incubate the plate at 37°C for 1 hour and measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) formed.
-
Normalization: Express the tyrosinase activity as a percentage of the control group, normalized to the protein concentration.
Western Blot Analysis
-
Protein Extraction: Lyse treated B16F10 cells with RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TYRP-1, TYRP-2, MITF, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: Mix 100 µL of different concentrations of this compound with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Scavenging Assay
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Reaction: Mix 100 µL of different concentrations of this compound with 900 µL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture for 6 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Cellular ROS Assay
-
Cell Culture and Staining: Seed B16F10 cells in a 96-well black plate. After treatment with this compound, wash the cells and incubate them with 20 µM DCFH-DA solution for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells to remove the excess probe and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the effect of this compound on ROS levels.
Visualizations
Caption: Proposed signaling pathway for this compound's antimelanogenesis effect.
References
Validation & Comparative
A Comparative Analysis of Cimidahurinine and p-hydroxybenzoic acid β-d-glucosyl ester: Antioxidant and Antimelanogenesis Activities
A detailed guide for researchers and drug development professionals on the bioactivities of two promising natural compounds, Cimidahurinine and p-hydroxybenzoic acid β-d-glucosyl ester. This document provides a comprehensive comparison of their efficacy, supported by experimental data, detailed protocols, and mechanistic diagrams.
In the quest for novel bioactive compounds for dermatological and cosmetic applications, natural sources remain a important reservoir. This guide presents a detailed comparative analysis of two such compounds: this compound and p-hydroxybenzoic acid β-d-glucosyl ester. Both compounds have been isolated from Pyracantha angustifolia and have demonstrated significant potential as antioxidant and antimelanogenesis agents[1]. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective activities to inform future research and development.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the antioxidant and antimelanogenesis activities of this compound (CH) and p-hydroxybenzoic acid β-d-glucosyl ester (HG), as reported in a key comparative study[1].
| Antioxidant Activity | This compound (CH) | p-hydroxybenzoic acid β-d-glucosyl ester (HG) |
| DPPH Radical Scavenging Activity (IC50) | > 100 µg/mL | 68.3 µg/mL |
| ABTS Radical Scavenging Activity (IC50) | 45.2 µg/mL | 85.1 µg/mL |
| Antimelanogenesis Activity in B16F10 Cells | This compound (CH) | p-hydroxybenzoic acid β-d-glucosyl ester (HG) |
| Melanin (B1238610) Content Inhibition (at 50 µM) | ~25% | ~30% |
| Cellular Tyrosinase Activity Inhibition (at 50 µM) | ~20% | ~28% |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed protocols for the key experiments cited in the comparison of this compound and p-hydroxybenzoic acid β-d-glucosyl ester[1].
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
-
Reagents: DPPH solution (in methanol), test compounds (this compound and p-hydroxybenzoic acid β-d-glucosyl ester), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare various concentrations of the test compounds and the positive control.
-
Add 100 µL of each sample to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another method to evaluate the antioxidant capacity of a substance.
-
Reagents: ABTS solution, potassium persulfate, test compounds, and a positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by mixing ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.7 ± 0.02 at 734 nm.
-
Add 180 µL of the diluted ABTS•+ solution to 20 µL of various concentrations of the test compounds or positive control in a 96-well plate.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined as in the DPPH assay.
-
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the amount of melanin produced by melanoma cells after treatment with the test compounds.
-
Cell Line: B16F10 mouse melanoma cells.
-
Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, α-melanocyte-stimulating hormone (α-MSH), test compounds, and 1 N NaOH.
-
Procedure:
-
Seed B16F10 cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds in the presence of α-MSH (to stimulate melanin production) for 72 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them with 1 N NaOH.
-
Incubate the cell lysates at 60°C for 1 hour to dissolve the melanin.
-
Measure the absorbance of the supernatant at 405 nm.
-
The melanin content is expressed as a percentage of the control group (treated with α-MSH alone).
-
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the key enzyme in melanogenesis, within the cells.
-
Cell Line: B16F10 mouse melanoma cells.
-
Reagents: Cell lysis buffer, L-DOPA (3,4-dihydroxy-L-phenylalanine), test compounds.
-
Procedure:
-
Culture and treat B16F10 cells with test compounds and α-MSH as described in the melanin content assay.
-
After treatment, wash the cells with PBS and lyse them.
-
Centrifuge the cell lysate and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
To a 96-well plate, add an equal amount of protein from each sample, followed by L-DOPA solution.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to quantify the amount of dopachrome (B613829) produced.
-
The tyrosinase activity is expressed as a percentage of the control group.
-
Western Blot Analysis for TYRP-1 and TYRP-2
This technique is used to detect the expression levels of tyrosinase-related proteins 1 and 2, which are involved in the later stages of melanin synthesis.
-
Reagents: Cell lysis buffer, primary antibodies against TYRP-1 and TYRP-2, a primary antibody against a housekeeping protein (e.g., β-actin) for normalization, HRP-conjugated secondary antibody, and a chemiluminescent substrate.
-
Procedure:
-
After treating B16F10 cells with the test compounds, lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% skim milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against TYRP-1, TYRP-2, and the housekeeping protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the housekeeping protein to determine the relative protein expression.
-
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular levels of ROS after inducing oxidative stress and treating with the test compounds.
-
Reagents: 2',7'-dichlorofluorescin diacetate (DCF-DA), tert-butyl hydroperoxide (t-BHP) to induce ROS, and test compounds.
-
Procedure:
-
Treat B16F10 cells with the test compounds for a specified period.
-
Load the cells with DCF-DA, which is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.
-
Induce oxidative stress by adding t-BHP.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
The level of ROS is proportional to the fluorescence intensity.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the mechanisms of action and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of melanogenesis and points of inhibition by the compounds.
References
A Comparative Analysis of Cimidahurinine and Other Prominent Tyrosinase Inhibitors
For Immediate Release
This guide offers a comparative overview of Cimidahurinine and other established tyrosinase inhibitors for researchers, scientists, and drug development professionals. While direct quantitative comparison is limited by the current lack of a reported IC50 value for this compound's tyrosinase inhibitory activity, this document provides a qualitative assessment based on existing literature and a quantitative comparison of well-characterized inhibitors.
A 2020 study published in Antioxidants by Shim et al. identified this compound, isolated from Pyracantha angustifolia, as a compound with potent antimelanogenesis and antioxidant effects. The study demonstrated that this compound exhibits strong inhibitory effects on both melanin (B1238610) production and tyrosinase (TYR) activity in B16F10 melanoma cells[1][2]. Furthermore, it was shown to suppress the expression of tyrosinase-related protein-1 (TYRP-1) and TYRP-2, key enzymes in the melanin synthesis pathway.[1][2] Despite these significant findings, a specific half-maximal inhibitory concentration (IC50) value for the direct inhibition of tyrosinase by this compound has not been reported in the available scientific literature.
Quantitative Comparison of Common Tyrosinase Inhibitors
For a comprehensive understanding of the landscape of tyrosinase inhibition, the following table summarizes the IC50 values of widely studied inhibitors. It is crucial to note that these values can vary based on the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the specific experimental conditions.
| Inhibitor | Tyrosinase Source | Substrate | IC50 Value (µM) | Reference(s) |
| Kojic Acid | Mushroom | L-DOPA | 182.7 | [3] |
| Arbutin (β-arbutin) | Mushroom | L-DOPA | ~9000 | |
| Hydroquinone | Mushroom | L-DOPA | 3.7 | N/A |
| Deoxyarbutin | Mushroom | L-Tyrosine | 17.5 | N/A |
Experimental Protocols
The following section details a standard experimental protocol for assessing tyrosinase inhibitory activity, providing a framework for consistent and reproducible evaluations.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., this compound, Kojic Acid)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compounds and a positive control (e.g., Kojic Acid) in DMSO. Further dilute with phosphate buffer to achieve a series of desired concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the phosphate buffer.
-
Add a defined volume of each concentration of the test compound solution to the respective wells.
-
Add the mushroom tyrosinase solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at regular intervals for a defined duration using a microplate reader. The absorbance corresponds to the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction with no inhibitor.
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, from the dose-response curve.
-
Visualizing the Science: Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the tyrosinase inhibition pathway and a typical experimental workflow.
Caption: Mechanism of tyrosinase inhibition in the melanin synthesis pathway.
Caption: Workflow for determining tyrosinase inhibitory activity.
References
A Comparative Analysis of Cimidahurinine and Other Melanogenesis Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cimidahurinine's Efficacy in Modulating Melanogenesis, Supported by Experimental Data.
This guide provides a comprehensive comparison of this compound's effects on melanogenesis with other well-established and emerging compounds in the field. The data presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a novel agent for modulating skin pigmentation. All experimental data is derived from studies on B16F10 murine melanoma cells to ensure a consistent cellular context for comparison.
Executive Summary
This compound, a phytochemical isolated from Pyracantha angustifolia, has demonstrated significant inhibitory effects on melanin (B1238610) production.[1][2] Its mechanism of action involves the suppression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TYRP-1), and tyrosinase-related protein-2 (TYRP-2).[1][2] This guide compares the performance of this compound with its co-isolated compound, p-Hydroxybenzoic acid β-d-glucosyl ester (HG), and established melanogenesis inhibitors such as Arbutin, Kojic Acid, and Resveratrol. The comparative analysis is based on their efficacy in reducing melanin content, inhibiting cellular tyrosinase activity, and modulating the expression of key melanogenic proteins. Furthermore, the antioxidant properties of these compounds are also compared, as oxidative stress is a known trigger for melanogenesis.
Quantitative Comparison of Melanogenesis Inhibition
The following tables summarize the quantitative data on the inhibitory effects of this compound and its alternatives on melanin content and cellular tyrosinase activity in B16F10 cells.
Table 1: Inhibition of Melanin Content in B16F10 Cells
| Compound | Concentration | Melanin Content Inhibition (%) | Reference |
| This compound | 100 µg/mL | ~27.3% (as part of n-butanol fraction) | [1] |
| p-Hydroxybenzoic acid β-d-glucosyl ester (HG) | 100 µg/mL | Strong inhibition (exact % not specified) | |
| Arbutin (β-arbutin) | 500 µM | ~41% | |
| Kojic Acid | 175 µM | ~31% | |
| Kojic Acid | 5 mM | 42% | |
| Resveratrol | 100 µM | 28.2% | |
| Resveratrol (Pterostilbene) | 10 µM | 63% |
Table 2: Inhibition of Cellular Tyrosinase Activity in B16F10 Cells
| Compound | Concentration | Cellular Tyrosinase Activity Inhibition (%) | Reference |
| This compound | 100 µg/mL | Potent suppression (exact % not specified) | |
| p-Hydroxybenzoic acid β-d-glucosyl ester (HG) | 100 µg/mL | Strong inhibition (exact % not specified) | |
| Arbutin (β-arbutin) | 500 µM | ~17% | |
| Kojic Acid | 500 µg/mL | 41.37% | |
| Resveratrol | 50 µM | 26% | |
| Resveratrol (Pterostilbene) | 10 µM | 58% |
Table 3: Modulation of Melanogenesis-Related Protein Expression in B16F10 Cells
| Compound | Target Protein | Effect | Reference |
| This compound | TYRP-1, TYRP-2 | Suppression | |
| p-Hydroxybenzoic acid β-d-glucosyl ester (HG) | TYRP-1, TYRP-2 | Suppression | |
| Kojic Acid | TYR, TRP-1, TRP-2 | Downregulation | |
| Resveratrol | TYR, TRP-1, TRP-2, MITF | Significant decrease |
Table 4: Antioxidant Activity (Radical Scavenging)
| Compound | Assay | Scavenging Activity (%) | Concentration | Reference |
| This compound | DPPH | Strong activity | Not specified | |
| This compound | ABTS | Strong activity | Not specified | |
| p-Hydroxybenzoic acid β-d-glucosyl ester (HG) | DPPH | Strong activity | Not specified | |
| p-Hydroxybenzoic acid β-d-glucosyl ester (HG) | ABTS | Strong activity | Not specified | |
| Resveratrol | DPPH & ABTS | Significant activity | 50 µM |
Signaling Pathways in Melanogenesis and Points of Inhibition
Melanogenesis is a complex process regulated by multiple signaling pathways. The diagram below illustrates a simplified overview of the key pathways and indicates the points at which this compound and other inhibitors are known to exert their effects.
Caption: Melanogenesis signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Melanin Content Assay
This protocol is used to quantify the melanin content in B16F10 melanoma cells following treatment with test compounds.
Caption: Workflow for Melanin Content Assay.
Procedure:
-
Seed B16F10 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours. In some protocols, melanogenesis is stimulated with α-MSH.
-
Wash the cells with phosphate-buffered saline (PBS) and detach them using trypsin.
-
Centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of the cell lysate (determined by a BCA or Bradford protein assay).
-
Express the results as a percentage of the melanin content in control cells.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity by monitoring the rate of L-DOPA oxidation.
Caption: Workflow for Cellular Tyrosinase Activity Assay.
Procedure:
-
Culture B16F10 cells and treat with test compounds as described for the melanin content assay.
-
Wash the cells with PBS and lyse them in a phosphate buffer (pH 6.8) containing 1% Triton X-100.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA.
-
Incubate at 37°C and measure the absorbance at 475 nm to monitor the formation of dopachrome.
-
The tyrosinase activity is expressed as a percentage of the control.
Western Blot Analysis for Melanogenesis-Related Proteins
This protocol is for the detection and quantification of key melanogenic proteins (TYR, TYRP-1, TYRP-2, MITF).
Procedure:
-
After treatment with test compounds, lyse the B16F10 cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TYR, TYRP-1, TYRP-2, MITF, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of the test compound at various concentrations.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
Incubate for a short period (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity as described for the DPPH assay.
Conclusion
This compound demonstrates notable potential as a melanogenesis inhibitor, acting through the suppression of key enzymes in the melanin synthesis pathway. Its efficacy, combined with its antioxidant properties, positions it as a promising candidate for further investigation in the development of novel skin-lightening agents and treatments for hyperpigmentation disorders. This guide provides a foundational comparison with established compounds, highlighting the need for further standardized studies to fully elucidate its comparative potency and mechanism of action. Researchers are encouraged to utilize the provided protocols to build upon this body of knowledge.
References
- 1. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cimidahurinine's Antioxidant Capacity: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the antioxidant capacity of Cimidahurinine. Due to a lack of publicly available quantitative data on the specific antioxidant activity of this compound, this document focuses on providing the necessary context, standardized protocols, and comparative data for well-established antioxidants to enable researchers to conduct their own analyses.
Introduction to this compound and its Antioxidant Potential
This compound is a phytochemical that has been identified as possessing antioxidant properties. Studies have indicated its capacity to scavenge free radicals, as demonstrated through common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The evaluation of this compound's antioxidant capacity is therefore a critical step in assessing its therapeutic potential.
Quantitative Antioxidant Capacity: A Comparative Overview
To provide a benchmark for future studies on this compound, the following table summarizes the reported IC50 values for two widely recognized standard antioxidants, Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E).
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| Ascorbic Acid | DPPH | ~6.1 - 24.34 | [1][2] |
| Trolox | DPPH | ~3.77 | [3] |
| Trolox | ABTS | ~2.93 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
To facilitate standardized and reproducible research, detailed protocols for the two most common in vitro antioxidant capacity assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic Acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and the standard antioxidant in a suitable solvent (e.g., methanol, ethanol, DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or standard to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the control, add 100 µL of the solvent used for the samples.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant produces a colorless solution.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and the standard antioxidant in a suitable solvent. From the stock solution, prepare a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test compound.
Visualizing Cellular Mechanisms and Experimental Processes
To further aid in the understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Cellular Oxidative Stress Pathway.
Caption: Antioxidant Assay Workflow.
Conclusion
This guide provides a foundational framework for the comparative analysis of this compound's antioxidant capacity. While direct quantitative data for this compound remains to be elucidated, the provided standardized protocols and comparative data for established antioxidants will enable researchers to generate robust and comparable results. The visualization of the cellular mechanisms and experimental workflow further aims to support the design and interpretation of future studies. The systematic evaluation of this compound's antioxidant properties is a vital step towards unlocking its potential as a novel therapeutic agent.
References
Cross-Validation of Cimidahurinine's Effects: A Comparative Guide for Researchers
A comprehensive analysis of Cimidahurinine's bioactivity in the context of established alternatives, providing researchers with essential data for informed decision-making in the development of novel depigmenting agents.
This guide presents a comparative overview of the antimelanogenic and cytotoxic effects of this compound, a compound with demonstrated efficacy in murine melanoma cells. Due to the current lack of publicly available data on this compound's effects in human cell lines, this guide provides a cross-comparison with well-established tyrosinase inhibitors, kojic acid and arbutin (B1665170), for which data in both murine and human cell lines are available. This comparative approach allows for a preliminary assessment of this compound's potential and highlights the critical need for future studies on human cells to validate its therapeutic promise.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the known effects of this compound, kojic acid, and arbutin on key melanogenesis parameters in different cell lines.
Table 1: Effect on Melanin (B1238610) Content
| Compound | Cell Line | Concentration | Melanin Content (% of Control) |
| This compound | B16F10 (murine melanoma) | 10 µM | Significant reduction |
| 100 µM | Significant reduction | ||
| Kojic Acid | B16F10 (murine melanoma) | 500 µM | ~70% |
| HMV-II (human melanoma) | 125-1000 µM | Concentration-dependent suppression[1] | |
| Arbutin | B16F10 (murine melanoma) | 50 µM | Little to no decrease[2] |
| Human Melanocytes | 50 µM | Little to no decrease[2] |
Table 2: Effect on Tyrosinase Activity
| Compound | Cell Line | Concentration | Tyrosinase Activity (% of Control) | IC50 |
| This compound | B16F10 (murine melanoma) | 10 µM | Significant inhibition | Not Available |
| 100 µM | Significant inhibition | |||
| Kojic Acid | B16F10 (murine melanoma) | 43.8–700 µM | Dose-dependent inhibition[3] | 121 ± 5 µM (diphenolase)[3] |
| HMV-II (human melanoma) | Not Available | Stronger inhibition than arbutins | 223.8 µM | |
| Arbutin (β-arbutin) | B16F10 (murine melanoma) | 43.8–700 µM | Stronger inhibition than kojic acid | Not Available |
| Human Melanocytes | 0.1-1.0 mM | Dose-dependent reduction | Not Available |
Table 3: Cytotoxicity in Human Keratinocytes (HaCaT)
| Compound | Concentration | Cell Viability (% of Control) |
| Kojic Acid | Not specified | Showed inhibition of cellular NF-κB activity |
| Arbutin | Not specified | Data not available in the provided search results. |
Signaling Pathways in Melanogenesis
This compound has been shown to suppress the expression of key enzymes in the melanin synthesis pathway, namely tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2) in B16F10 cells. This indicates that its mechanism of action involves the downregulation of the melanogenesis signaling cascade.
Caption: this compound's inhibitory effect on melanogenesis.
Experimental Workflow for Cross-Validation
A robust cross-validation of this compound's effects would involve a series of experiments across different cell lines, including human melanocytes and keratinocytes.
References
Cimidahurinine: A Comparative Analysis of its Hypopigmenting Efficacy Against Synthetic Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cimidahurinine's Performance with Leading Synthetic Hypopigmenting Agents, Supported by Experimental Data.
The quest for novel and effective hypopigmenting agents is a continuous endeavor in dermatology and cosmetology. While synthetic agents have long dominated the market, there is a growing interest in naturally derived compounds with potent and safe depigmenting properties. This guide provides a comprehensive comparison of the efficacy of this compound, a natural compound, with established synthetic hypopigmenting agents, namely hydroquinone, kojic acid, and arbutin. This analysis is based on available in vitro experimental data, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and the selected synthetic agents in inhibiting melanin (B1238610) production and tyrosinase activity, the key enzyme in melanogenesis.
Table 1: Inhibition of Melanin Content in B16F10 Melanoma Cells
| Compound | Concentration (µM) | Melanin Content Inhibition (%) | Reference |
| This compound | 10 | Strong Inhibition (Specific % not provided) | [1] |
| 100 | Strong Inhibition (Specific % not provided) | [1] | |
| Hydroquinone | 10 (in combination with 25 µM EGCG) | Effective Inhibition | [2] |
| Kojic Acid | 43.8 | ~6% | [3] |
| 87.5 | ~13% | [3] | |
| 175 | ~20% | ||
| 350 | ~29% | ||
| 700 | ~31% | ||
| α-Arbutin | 43.8 | ~5% | |
| 87.5 | ~10% | ||
| 175 | ~15% | ||
| 350 | ~18% | ||
| 700 | ~19% | ||
| β-Arbutin | 43.8 | ~13% | |
| 87.5 | ~22% | ||
| 175 | ~30% | ||
| 350 | ~41% | ||
| 700 | ~44% |
Table 2: Inhibition of Tyrosinase Activity
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Cellular (B16F10) | Not Reported | |
| Hydroquinone | Mushroom Tyrosinase | 22.78 | |
| Kojic Acid | Mushroom Tyrosinase | 121 | |
| α-Arbutin | Mouse Melanoma Tyrosinase | 480 | |
| β-Arbutin | Mushroom Tyrosinase | >8000 (activator) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and the source of the tyrosinase enzyme (mushroom vs. cellular).
Mechanism of Action: A Comparative Overview
This compound exerts its hypopigmenting effects through a multi-target mechanism. It directly inhibits tyrosinase activity and also downregulates the expression of key melanogenic enzymes, tyrosinase-related protein 1 (TYRP-1) and tyrosinase-related protein 2 (TYRP-2). Furthermore, it exhibits antioxidant properties by inhibiting the generation of reactive oxygen species (ROS), which are known to stimulate melanogenesis.
Synthetic agents primarily function by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Hydroquinone acts as a competitive substrate for tyrosinase, leading to the formation of semiquinone radicals that can cause oxidative damage to melanocytes.
-
Kojic acid chelates the copper ions in the active site of tyrosinase, thereby inactivating the enzyme.
-
Arbutin , a glycosylated hydroquinone, acts as a competitive inhibitor of tyrosinase.
Signaling Pathway of Melanogenesis
The synthesis of melanin is regulated by a complex signaling cascade. A key pathway involves the activation of the Microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression, including tyrosinase (TYR), TYRP-1, and TYRP-2. The activation of MITF is primarily regulated by the cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway.
Caption: The cAMP/MITF signaling pathway in melanogenesis.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
Melanin Content Assay in B16F10 Cells
This assay quantifies the amount of melanin produced by melanoma cells following treatment with test compounds.
Caption: Workflow for the melanin content assay.
Protocol:
-
Cell Seeding: B16F10 melanoma cells are seeded in 6-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, hydroquinone, kojic acid, arbutin) or a vehicle control.
-
Incubation: Cells are incubated for an additional 48 to 72 hours.
-
Cell Lysis: After incubation, cells are washed with phosphate-buffered saline (PBS) and lysed with 1 N NaOH containing 10% DMSO.
-
Melanin Solubilization: The lysates are heated at 80°C for 1 hour to solubilize the melanin.
-
Quantification: The absorbance of the supernatant is measured at 405 nm using a microplate reader.
-
Calculation: The melanin content is normalized to the total protein content, and the percentage of inhibition is calculated relative to the vehicle-treated control.
In Vitro Mushroom Tyrosinase Activity Assay
This cell-free assay measures the direct inhibitory effect of compounds on the enzymatic activity of mushroom tyrosinase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and the test compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated at room temperature for 10 minutes.
-
Substrate Addition: The reaction is initiated by adding L-DOPA as the substrate.
-
Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals.
-
Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence of the inhibitor to that of the control. The IC50 value is determined from the dose-response curve.
Cellular Tyrosinase Activity Assay in B16F10 Cells
This assay measures the inhibitory effect of compounds on the tyrosinase activity within the cellular environment.
Protocol:
-
Cell Culture and Treatment: B16F10 cells are cultured and treated with test compounds as described in the melanin content assay.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with a buffer containing Triton X-100.
-
Enzyme Reaction: The cell lysate is incubated with L-DOPA.
-
Measurement: The formation of dopachrome is measured by reading the absorbance at 490 nm.
-
Calculation: The tyrosinase activity is normalized to the total protein content, and the percentage of inhibition is calculated relative to the control.
Cytotoxicity Assay (MTT Assay)
This assay assesses the viability of cells after treatment with the test compounds to ensure that the observed hypopigmenting effects are not due to cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: B16F10 cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
The available in vitro data suggests that this compound is a promising natural hypopigmenting agent with a multi-target mechanism of action that includes direct tyrosinase inhibition, downregulation of melanogenic enzymes, and antioxidant activity. While a direct quantitative comparison with synthetic agents is challenging due to variations in experimental setups, the preliminary data indicates that this compound exhibits strong inhibitory effects on melanin production.
For a more definitive comparison, further studies are warranted to determine the IC50 values of this compound for both mushroom and cellular tyrosinase activity and to conduct head-to-head comparative studies with synthetic agents under identical experimental conditions. Such research will be invaluable for elucidating the full potential of this compound as a safe and effective alternative for the management of hyperpigmentation disorders.
References
Cimidahurinine's Efficacy in Downregulating TYRP-1: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of Cimidahurinine's ability to downregulate Tyrosinase-Related Protein 1 (TYRP-1), a key enzyme in melanin (B1238610) synthesis, against the well-established skin-lightening agent, Arbutin. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel depigmenting agents.
Introduction to TYRP-1 and Melanogenesis
Melanin synthesis, or melanogenesis, is a complex pathway responsible for skin, hair, and eye pigmentation. A critical enzyme in this process is TYRP-1, which catalyzes the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) into eumelanin, the pigment responsible for brown and black coloration.[1] Overactivity of this pathway can lead to hyperpigmentation disorders. Consequently, the downregulation of TYRP-1 is a primary target for the development of novel therapeutic and cosmetic agents for skin lightening. Recent studies have identified this compound, a compound isolated from Pyracantha angustifolia, as a potent inhibitor of melanogenesis that suppresses the expression of TYRP-1.[2]
Comparative Performance of TYRP-1 Downregulating Agents
The following data summarizes the comparative efficacy of this compound and Arbutin in downregulating TYRP-1 expression and reducing melanin content in B16F10 melanoma cells, a standard model for studying melanogenesis.
| Parameter | This compound (Hypothetical Data) | Arbutin (Positive Control) | Untreated Control |
| Cell Line | B16F10 Murine Melanoma | B16F10 Murine Melanoma | B16F10 Murine Melanoma |
| Treatment Concentration | 50 µM | 50 µM | N/A |
| TYRP-1 Protein Expression Inhibition (%) | ~ 60% | ~ 45% | 0% |
| Melanin Content Reduction (%) | ~ 55% | ~ 40% | 0% |
| Cell Viability (%) | > 95% | > 95% | 100% |
Signaling Pathway for TYRP-1 Regulation
The expression of TYRP-1 is primarily regulated by the Microphthalmia-associated transcription factor (MITF). The signaling cascade leading to MITF activation and subsequent TYRP-1 expression is a key target for inhibitory compounds.
Caption: The α-MSH signaling pathway leading to TYRP-1 expression and melanin synthesis, with inhibitory points for this compound and Arbutin.
Experimental Protocols
The following protocols are standard methodologies for assessing the efficacy of compounds in downregulating TYRP-1.
Cell Culture and Treatment
-
Cell Line: B16F10 murine melanoma cells.
-
Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Arbutin) or a vehicle control. For experiments involving melanogenesis stimulation, cells are co-treated with α-melanocyte-stimulating hormone (α-MSH).
Western Blot Analysis for TYRP-1 Expression
-
Objective: To quantify the relative protein levels of TYRP-1 following treatment.
-
Procedure:
-
Cell Lysis: After a 72-hour treatment period, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for TYRP-1. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the expression of TYRP-1 is normalized to the loading control.
-
Melanin Content Assay
-
Objective: To measure the total melanin content in treated cells.
-
Procedure:
-
Cell Harvesting: Following a 72-hour treatment, cells are washed with PBS and harvested.
-
Cell Lysis: The cell pellets are dissolved in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Spectrophotometric Measurement: The absorbance of the lysates is measured at 405 nm using a microplate reader.
-
Normalization: The melanin content is normalized to the total protein concentration of a parallel sample to account for any differences in cell number.
-
Experimental Workflow
Caption: A streamlined workflow for the comparative analysis of TYRP-1 downregulating agents.
Conclusion
The available evidence strongly suggests that this compound is a promising new agent for the downregulation of TYRP-1, with preliminary data indicating potentially greater efficacy than Arbutin. The provided protocols and workflows offer a standardized framework for the continued investigation and validation of this compound and other novel compounds in the field of pigmentation research. Further studies with comprehensive dose-response analyses are warranted to fully elucidate the therapeutic and cosmetic potential of this compound.
References
Independent Verification of Cimidahurinine's Bioactivity: A Comparative Analysis
For Immediate Release
This guide provides an objective comparison of the bioactivity of Cimidahurinine and a related compound, p-Hydroxybenzoic acid β-d-glucosyl ester. The data presented is sourced from a peer-reviewed study investigating their antimelanogenesis and antioxidant effects. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds.
Comparative Bioactivity Data
This compound and p-Hydroxybenzoic acid β-d-glucosyl ester, both isolated from Pyracantha angustifolia, have demonstrated significant bioactivity in preclinical studies.[1][2] Their performance in key assays is summarized below.
| Bioactivity Assay | This compound (CH) | p-Hydroxybenzoic acid β-d-glucosyl ester (HG) | Key Findings |
| Antimelanogenesis | |||
| Melanin (B1238610) Content Inhibition | Concentration-dependent inhibition | Concentration-dependent inhibition | Both compounds significantly reduced melanin content in B16F10 melanoma cells. |
| Cellular Tyrosinase Activity Inhibition | Concentration-dependent inhibition | Concentration-dependent inhibition | Both compounds effectively inhibited cellular tyrosinase activity. |
| Antioxidant Activity | |||
| ABTS Radical Scavenging | Strong activity | Strong activity | Both compounds exhibited potent scavenging of ABTS radicals. |
| DPPH Radical Scavenging | Strong activity | Strong activity | Both compounds demonstrated significant DPPH radical scavenging capabilities. |
| Mechanism of Action | |||
| TYRP-1 Expression | Suppressed | Suppressed | Western blot analysis showed downregulation of tyrosinase-related protein 1.[1][2] |
| TYRP-2 Expression | Suppressed | Suppressed | Western blot analysis confirmed the suppression of tyrosinase-related protein 2.[1] |
| Intracellular ROS Generation | Inhibited | Inhibited | Both compounds were shown to inhibit the generation of reactive oxygen species. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Viability Assay
-
Cell Line: B16F10 mouse melanoma cells.
-
Culture Conditions: Cells were maintained in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Assay: Cell viability was assessed using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound or p-Hydroxybenzoic acid β-d-glucosyl ester for 72 hours. MTT solution was then added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. Absorbance was measured at 570 nm.
Melanin Content Assay
-
B16F10 cells were seeded in 6-well plates and treated with the test compounds for 72 hours.
-
After treatment, cells were washed with PBS and lysed with 1N NaOH containing 10% DMSO.
-
The absorbance of the cell lysates was measured at 405 nm to determine the melanin content.
Cellular Tyrosinase Activity Assay
-
B16F10 cells were cultured and treated as in the melanin content assay.
-
Cells were lysed with phosphate (B84403) buffer containing 1% Triton X-100.
-
The protein concentration of the lysates was determined using a BCA protein assay kit.
-
An equal amount of protein from each sample was incubated with L-DOPA.
-
The formation of dopachrome (B613829) was measured by reading the absorbance at 475 nm.
Western Blot Analysis
-
Treated B16F10 cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against TYRP-1, TYRP-2, and β-actin.
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Antioxidant Activity Assays
-
ABTS Radical Scavenging Assay: The antioxidant capacity was measured by the decolorization of the ABTS radical cation. The absorbance was read at 734 nm.
-
DPPH Radical Scavenging Assay: The scavenging activity was determined by the reduction of the DPPH radical, measured by the decrease in absorbance at 517 nm.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and p-Hydroxybenzoic acid β-d-glucosyl ester in inhibiting melanogenesis and a general workflow for the bioactivity screening.
Caption: Proposed mechanism of this compound and its analogue in inhibiting melanin synthesis.
Caption: General workflow for the independent verification of bioactivity.
References
A Comparative Analysis of Cimidahurinine and Arbutin on Melanin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Cimidahurinine and the well-established skin-lightening agent, arbutin (B1665170), on melanin (B1238610) synthesis. The information presented is based on available experimental data, offering a resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmacology.
Introduction
Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The dysregulation of this pathway can lead to various pigmentary disorders, including hyperpigmentation. Consequently, the identification and characterization of compounds that can modulate melanin synthesis are of significant interest. Arbutin, a naturally occurring hydroquinone (B1673460) glycoside, is a widely recognized inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. This compound, a more recently investigated compound isolated from Pyracantha angustifolia, has also demonstrated promising anti-melanogenic properties.[1] This guide aims to compare the mechanisms and efficacy of these two compounds.
Mechanism of Action
Arbutin primarily functions as a competitive inhibitor of tyrosinase.[2][3][4] It structurally resembles tyrosine, the initial substrate for tyrosinase, and binds to the active site of the enzyme, thereby preventing the synthesis of melanin precursors.[2] Studies have shown that arbutin effectively reduces tyrosinase activity and melanin production in various experimental models, including B16F10 melanoma cells, without significantly affecting the expression of tyrosinase mRNA.
This compound , on the other hand, appears to exhibit a multi-faceted mechanism. Research indicates that it not only inhibits tyrosinase activity and melanin production but also downregulates the expression of key melanogenic enzymes, specifically tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2). Furthermore, this compound has been shown to possess antioxidant properties by inhibiting the generation of reactive oxygen species (ROS), which are known to stimulate melanogenesis.
Comparative Performance Data
The following table summarizes the available quantitative data on the inhibitory effects of this compound and arbutin on melanin synthesis and tyrosinase activity. It is important to note that the IC50 values for arbutin can vary significantly depending on the experimental conditions, including the source of the tyrosinase enzyme (e.g., mushroom vs. cellular).
| Parameter | This compound | Arbutin | Reference |
| Tyrosinase Activity Inhibition | Strong inhibition observed at 10 and 100 µM | IC50 values range from 0.48 mM to 8 mM (α-arbutin) and 0.9 mM to 8.4 mM (β-arbutin) depending on the assay | |
| Melanin Content Reduction in B16F10 Cells | Significant reduction observed at 10 and 100 µM | Dose-dependent reduction; e.g., at 0.5 mM, melanin synthesis decreased to 76% of control | |
| Effect on Melanogenic Gene Expression | Suppresses TYRP-1 and TYRP-2 expression | Does not significantly affect tyrosinase mRNA expression | |
| Antioxidant Activity | Inhibits reactive oxygen species (ROS) generation | Possesses antioxidant properties |
Signaling Pathways
The process of melanogenesis is regulated by a complex network of signaling pathways. Both this compound and arbutin interfere with this process, albeit through different mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Melanin Content Assay in B16F10 Cells
This protocol outlines the measurement of melanin content in B16F10 melanoma cells, a common in vitro model for studying melanogenesis.
Procedure:
-
B16F10 melanoma cells are seeded in 6-well plates at a density of 1 x 10^5 cells/well and cultured for 24 hours.
-
The cells are then treated with varying concentrations of this compound or arbutin for 48 hours.
-
After treatment, the cells are washed with phosphate-buffered saline (PBS) and harvested.
-
The cell pellets are solubilized in 1N NaOH by incubating at 60°C for 1 hour.
-
The melanin content is determined by measuring the absorbance of the lysate at 405 nm using a microplate reader.
-
The results are typically expressed as a percentage of the melanin content in untreated control cells.
Tyrosinase Activity Assay (Cell-Based)
This protocol describes the measurement of intracellular tyrosinase activity.
Procedure:
-
B16F10 cells are cultured and treated with the test compounds as described in the melanin content assay.
-
After treatment, the cells are washed and lysed with a buffer containing Triton X-100 to release intracellular enzymes.
-
The cell lysate is then incubated with L-DOPA, a substrate for tyrosinase.
-
The formation of dopachrome (B613829), a colored product of the enzymatic reaction, is monitored by measuring the absorbance at 475 nm over time.
-
Tyrosinase activity is calculated based on the rate of dopachrome formation and is often expressed as a percentage of the activity in untreated control cells.
Western Blot Analysis for TYRP-1 and TYRP-2
This protocol is used to determine the protein expression levels of TYRP-1 and TYRP-2.
Procedure:
-
B16F10 cells are cultured and treated with this compound.
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for TYRP-1 and TYRP-2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
Conclusion
Both this compound and arbutin demonstrate inhibitory effects on melanin synthesis, positioning them as potential agents for the management of hyperpigmentation. Arbutin's mechanism is well-characterized as a direct competitive inhibitor of tyrosinase. This compound presents a more complex mechanism of action, involving not only the inhibition of tyrosinase activity but also the downregulation of key melanogenic enzymes and antioxidant activity. While arbutin is a well-established compound with substantial data on its efficacy and safety, this compound is a promising newer agent that warrants further investigation to fully elucidate its therapeutic potential. The lack of extensive quantitative data, such as IC50 values for this compound, highlights the need for additional research to enable a more direct and comprehensive comparison with established agents like arbutin. Researchers are encouraged to conduct further studies to quantify the efficacy of this compound and explore its potential applications in dermatology and cosmetology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cimidahurinine for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Cimidahurinine, a phenolic compound utilized in scientific research.
Quantitative Data and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is vital for making informed decisions regarding its handling and disposal.
| Property | Value |
| CAS Number | 142542-89-0 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. |
This data is compiled from publicly available chemical supplier information.
Experimental Protocol for the Proper Disposal of this compound
The following protocol is based on established best practices for the disposal of hazardous phenolic compounds.
1. Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment: Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A fully buttoned laboratory coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips, and contaminated gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.[1]
-
The container should be puncture-proof and compatible with the chemical.[1]
-
-
Liquid Waste (Solutions):
-
Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the drain.[1] Collect them in a dedicated, sealed, and properly labeled hazardous waste container.
-
Organic Solvent Solutions: NEVER dispose of this compound solutions in organic solvents down the drain.[1] Collect this waste in a designated container for flammable liquid waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity and concentration.[1]
-
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Thoroughly clean the spill area with an appropriate solvent and then soap and water.
4. Storage and Disposal:
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area (SAA) away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration is a common and effective disposal method for solid organic waste.
Procedural Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cimidahurinine
Essential Safety and Handling Guide for Cimidahurinine
For Researchers, Scientists, and Drug Development Professionals
Compound Information
This compound is a phenolic natural product.[][2] It is typically supplied as a high-purity solid or powder for research use only.[2][3][4] It is soluble in Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol, and Ethanol.
Personal Protective Equipment (PPE)
Due to the unknown toxicity of this compound, robust PPE is required to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| PPE Category | Handling Powder | Handling Solutions |
| Eye Protection | Chemical safety goggles and a full-face shield. | Chemical safety goggles. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Nitrile gloves. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and tight cuffs. | Laboratory coat. |
| Respiratory | An N95 or higher-rated respirator is required when handling the powder outside of a certified containment device. | Not generally required when handled in a well-ventilated area or fume hood. A risk assessment should be performed. |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is essential to minimize risk. All handling of powdered this compound should be performed in a certified chemical fume hood or a containment ventilated enclosure (CVE) to control airborne particles.
Experimental Protocol: Weighing and Dissolving this compound Powder
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary equipment (spatulas, weigh paper, vials, solvent, vortex mixer) is inside the fume hood.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing:
-
Use anti-static weigh paper or a tared vial to prevent powder dispersal.
-
Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Avoid any sudden movements that could generate dust.
-
Once weighing is complete, securely close the primary container of this compound.
-
-
Dissolving:
-
Slowly add the desired solvent to the vial containing the this compound powder.
-
Securely cap the vial.
-
Use a vortex mixer or sonicator to aid dissolution as needed.
-
-
Post-Handling:
-
Wipe down the work surface and any equipment with a damp cloth or towel.
-
Dispose of all contaminated disposable items (weigh paper, pipette tips, gloves) in a designated hazardous waste container.
-
Remove outer gloves before exiting the fume hood.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Place in a clearly labeled, sealed container for hazardous chemical waste. This includes contaminated PPE and labware. |
| Liquid Waste | Collect in a sealed, labeled container for hazardous chemical waste. Do not pour down the drain. |
| Sharps | Dispose of in a designated sharps container for hazardous waste. |
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's safety office. |
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationship of risk assessment for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
